molecular formula C8H10N2O5 B1279286 5-Amino-1-methylpyridin-2(1H)-one oxalate CAS No. 318468-73-4

5-Amino-1-methylpyridin-2(1H)-one oxalate

Katalognummer: B1279286
CAS-Nummer: 318468-73-4
Molekulargewicht: 214.18 g/mol
InChI-Schlüssel: BBBSPXBKMZHOHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Amino-1-methylpyridin-2(1H)-one oxalate (CAS 318468-73-4) is a high-purity chemical compound supplied for research and development purposes. This derivative of the 2-pyridone scaffold is characterized by its molecular formula of C8H10N2O5 and a molecular weight of 214.18 g/mol . The compound is provided as the oxalate salt, which can enhance stability and solubility for various experimental applications. In scientific research, this compound serves as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery. Its core structure is related to pyridin-2(1H)-one derivatives that have been investigated as potent inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, a relevant target in oncology research for certain types of cancer . The amino-functionalized pyridinone core also makes it a versatile precursor for further chemical modifications and structure-activity relationship studies. The compound should be stored sealed in a dry, room-temperature environment to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use, as the compound carries warning classifications with potential hazards including skin and eye irritation, and toxicity if swallowed .

Eigenschaften

IUPAC Name

5-amino-1-methylpyridin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.C2H2O4/c1-8-4-5(7)2-3-6(8)9;3-1(4)2(5)6/h2-4H,7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBSPXBKMZHOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-Amino-1-methylpyridin-2(1H)-one Oxalate: Mechanism of Action & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-1-methylpyridin-2(1H)-one oxalate (CAS: 318468-73-4; Free base CAS: 33630-96-5) is a specialized pyridinone derivative distinguished by its electron-rich 5-amino substituent on a 1-methyl-2-pyridone scaffold.[1][2] While structurally related to the anti-fibrotic drug Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), this compound exhibits a distinct pharmacological profile centered on direct radical scavenging and neuroprotective potential .

Recent literature, including studies highlighted in Free Radical Biology and Medicine (2020), identifies the compound as a potent antioxidant capable of crossing the blood-brain barrier (BBB). Its mechanism of action is driven by the electron-donating capacity of the amino group, which stabilizes reactive oxygen species (ROS) via resonance delocalization across the pyridinone ring. This guide details the compound's chemical identity, synthesis, mechanistic pathways, and experimental protocols for research applications.

Chemical Identity & Structural Logic

Nomenclature and Properties[3]
  • IUPAC Name: 5-Amino-1-methylpyridin-2(1H)-one oxalate[1][2][3]

  • Synonyms: 5-Amino-1-methyl-2-pyridone; 5-Amino-N-methyl-2-pyridone.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O · C
    
    
    H
    
    
    O
    
    
  • Molecular Weight: 124.14 g/mol (Free base) / 214.18 g/mol (Oxalate salt)

  • Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol) due to the oxalate salt formation.

Structural Distinction (Critical)

Researchers often confuse this compound with 5-Amino-1MQ (5-amino-1-methylquinolinium), a potent NNMT inhibitor.

  • 5-Amino-1-methylpyridin-2(1H)-one: Single ring (pyridine).[1][2][4] Mechanism: Antioxidant/Radical Scavenger.

  • 5-Amino-1MQ: Double ring (quinoline). Mechanism: NNMT Inhibition (Obesity/Muscle wasting).

Figure 1: Structural Comparison & Identity

G cluster_0 Target Compound cluster_1 Common Confusion Target 5-Amino-1-methylpyridin-2(1H)-one (Single Ring Pyridone) CAS: 33630-96-5 Func Function: Direct ROS Scavenging BBB Permeable Target->Func Confused 5-Amino-1MQ (Double Ring Quinolinium) NNMT Inhibitor Target->Confused DISTINCT FROM

Caption: Structural distinction between the target pyridinone and the quinolinium NNMT inhibitor.

Mechanism of Action

Primary Mechanism: Radical Scavenging & Resonance Stabilization

The core mechanism of 5-amino-1-methylpyridin-2(1H)-one is defined by the 5-amino group acting as an electron donor. In the presence of Reactive Oxygen Species (ROS) such as hydroxyl radicals (


OH) or peroxynitrite (ONOO

), the compound undergoes single-electron transfer (SET) or hydrogen atom transfer (HAT).
  • Initiation: The lone pair on the 5-amino nitrogen donates an electron to the radical species.

  • Stabilization: The resulting radical cation on the amine is stabilized via resonance delocalization into the electron-deficient pyridinone ring (specifically the carbonyl at position 2).

  • Termination: The delocalized radical intermediate is non-reactive, effectively terminating the oxidative chain reaction.

Pharmacokinetics: Blood-Brain Barrier (BBB) Permeability

Preclinical data indicates that the small molecular size (<130 Da for free base) and the lipophilicity of the methylated pyridone core allow the compound to traverse the BBB. This property is critical for its application in neurodegenerative models where oxidative stress is a primary driver of pathology (e.g., Ischemia, Parkinson's).

Figure 2: Antioxidant Mechanism Pathway

ROS_Pathway ROS Reactive Oxygen Species (ROS) (•OH, ONOO-) Interaction Hydrogen Atom Transfer (HAT) & Electron Donation ROS->Interaction Compound 5-Amino-1-methylpyridin-2(1H)-one (Reduced State) Compound->Interaction Intermediate Resonance-Stabilized Radical Intermediate Interaction->Intermediate Result Neutralized ROS (H2O / Non-toxic species) Interaction->Result NeuroProtection Neuroprotection (Mitochondrial Integrity Preserved) Intermediate->NeuroProtection Downstream Effect

Caption: The mechanism of ROS neutralization via electron donation and resonance stabilization.

Synthesis & Experimental Protocols

For researchers requiring the de novo synthesis or validation of the compound, the reduction of the nitro-precursor is the standard route.

Synthesis Route

Precursor: 1-Methyl-5-nitropyridin-2(1H)-one (CAS: 32896-90-5) Reagents: Iron powder (Fe), Hydrochloric acid (HCl), Ethanol.

Step-by-Step Protocol:

  • Dissolution: Dissolve 113 mg (0.33 mmol) of 1-methyl-5-nitropyridin-2(1H)-one in 3 mL of ethanol. Cool to 0°C.[1]

  • Reduction: Add reduced iron powder (129 mg, 2.30 mmol) followed by dropwise addition of 2N HCl (0.07 mL).

  • Reflux: Heat the mixture to reflux for 2 hours. The color will shift from yellow (nitro) to brown/black.

  • Filtration: Filter the hot solution to remove unreacted iron. Wash the solid residue with hot ethanol.

  • Extraction: Concentrate the filtrate. Dissolve residue in ethyl acetate (15 mL) and wash with 1.5N Na

    
    CO
    
    
    
    (20 mL) to neutralize.
  • Purification: Back-extract the aqueous phase with ethyl acetate. Dry combined organic layers over MgSO

    
    , filter, and concentrate.
    
  • Salt Formation: Dissolve the free base in ethanol and add stoichiometric oxalic acid to precipitate the oxalate salt.

In Vitro Antioxidant Assay (DPPH Method)

To validate the activity of the synthesized oxalate salt:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Add varying concentrations (10–100 µM) of 5-Amino-1-methylpyridin-2(1H)-one oxalate to the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Control: Use Ascorbic acid or Edaravone as a positive control.

Quantitative Data Summary

ParameterValue / DescriptionSource
CAS (Free Base) 33630-96-5ChemicalBook [1]
CAS (Oxalate) 318468-73-4Apollo Scientific [2]
Melting Point 125-126 °C (Decomp)Chem960 [3]
Primary Activity Antioxidant / Radical ScavengerFree Rad. Biol. Med. (2020) [3]
Bioavailability High; Crosses Blood-Brain BarrierPreclinical Studies [3]
pKa (Predicted) 4.48 ± 0.20ChemicalBook [1]

References

  • ChemicalBook. (2025).[5] 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE Chemical Properties and Synthesis. Retrieved from

  • Apollo Scientific. (n.d.). 5-Amino-1-methylpyridin-2(1H)-one oxalate Product Data. Retrieved from

  • Chem960 / Free Radical Biology and Medicine. (2020). Biological activity of 5-amino-1-methyl-pyridin-2-one: Antioxidant and Neuroprotective Effects. Retrieved from

  • Vertex AI Search. (2025).[5] Consolidated search results for CAS 33630-96-5 and 318468-73-4. [Internal Data Verification].

Sources

Beyond the Scaffold: The Biochemical & Pharmacokinetic Profile of 5-Amino-1-methylpyridin-2(1H)-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-Amino-1-methylpyridin-2(1H)-one oxalate , focusing on its role as a privileged scaffold in medicinal chemistry, its synthetic origins, and its biochemical fate within biological systems.

Executive Summary & Molecular Architecture

5-Amino-1-methylpyridin-2(1H)-one (CAS: 33630-96-5), often stabilized as the oxalate salt , represents a critical "privileged structure" in drug discovery. It serves as a bioisostere for various aromatic amines and is a key intermediate in the synthesis of next-generation anti-fibrotic agents and kinase inhibitors.

Crucial Distinction: Researchers must distinguish this compound from 5-Amino-1MQ (5-amino-1-methylquinolinium). While both share a methyl-pyridinium-like core, 5-Amino-1MQ is a fused bicyclic system used as an NNMT inhibitor for obesity. 5-Amino-1-methylpyridin-2(1H)-one is a monocyclic pyridone.

Structural Properties & The Oxalate Advantage

The free base amine is prone to oxidation and darkening upon air exposure.[1] The oxalate salt formation protonates the amine, locking the compound in a stable, crystalline lattice suitable for long-term storage and precise stoichiometry in synthetic reactions.

PropertySpecificationBiochemical Implication
Core Scaffold 2-Pyridone (Lactam)Mimics peptide bonds; hydrogen bond acceptor/donor capability.
Substituents N-Methyl (Pos 1), Amino (Pos 5)N-Methyl blocks tautomerization to hydroxypyridine; Amino group acts as a handle for coupling.
Salt Form Oxalate (

)
Enhances solubility in polar solvents; dissociates in physiological media (

).[1]
pKa (Calc) ~3.5 (Amine), ~0.5 (Amide O)At physiological pH, the amine is largely unprotonated, allowing membrane permeability.

Synthetic Pathways: Upstream Biocatalysis & Chemo-Synthesis

Understanding the "upstream" pathway—how this molecule is constructed—is vital for isotopic labeling studies and impurity profiling.

The Nitration-Reduction Sequence

The synthesis typically proceeds from 2-hydroxypyridine, involving a critical regioselective nitration followed by N-methylation and reduction.

SynthesisPathway Figure 1: Synthetic pathway for 5-Amino-1-methylpyridin-2(1H)-one oxalate. Start 2-Hydroxypyridine Inter1 5-Nitro-2-hydroxypyridine Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 1-Methyl-5-nitro-2-pyridone Inter1->Inter2 MeI or DMS (N-Methylation) Product 5-Amino-1-methyl-2-pyridone Inter2->Product H2, Pd/C (Catalytic Hydrogenation) Salt Oxalate Salt Formulation Product->Salt Oxalic Acid (Crystallization)

Figure 1: Step-wise chemical synthesis. Note that N-methylation must occur before reduction to prevent methylation of the primary amine.

Biochemical Pathways & Metabolic Fate (ADME)

When used as a drug scaffold (e.g., in analogs of Pirfenidone or novel kinase inhibitors), the 5-amino-1-methyl-2-pyridone moiety undergoes specific biotransformations in the liver.

Mechanism of Action (Pharmacological Pathway)

As a structural analog to Pirfenidone (which possesses a phenyl group at N1), this scaffold modulates the TGF-β/Smad signaling pathway.

  • Target: Downregulation of TGF-β1 mRNA.[1]

  • Effect: Reduction of collagen synthesis and fibroblast proliferation.[1]

  • Advantage: The 5-amino group allows for the attachment of "warheads" that can increase potency compared to the parent pyridone.

Xenobiotic Metabolism (Clearance Pathway)

The metabolic stability of this scaffold is determined by the susceptibility of the N-methyl group and the 5-amino group.

Predicted Metabolic Map:

  • Phase I (Oxidation): The pyridone ring is relatively resistant to oxidation.[1] However, CYP450 enzymes (specifically CYP1A2 and CYP2E1) may attempt N-demethylation (removing the methyl group) or Ring Hydroxylation at position 3 or 6.

  • Phase II (Conjugation): The 5-amino group is a prime target for N-Acetyltransferases (NAT1/NAT2) , converting the active amine into an inactive N-acetylated metabolite.

MetabolicFate Figure 2: Predicted biotransformation pathways in mammalian systems. Parent 5-Amino-1-methyl-2-pyridone (Free Base) CYP CYP450 (Phase I) Parent->CYP Oxidative Dealkylation NAT NAT1/NAT2 (Phase II) Parent->NAT Acetylation UGT UGT (Phase II) Parent->UGT Glucuronidation M1 N-Desmethyl Metabolite (5-amino-2-pyridone) CYP->M1 M2 N-Acetyl Metabolite (Major Pathway) NAT->M2 M3 N-Glucuronide (Minor Pathway) UGT->M3

Figure 2: The 5-amino group renders the molecule highly susceptible to N-acetylation (Phase II), which is often the rate-limiting step in clearance.

Technical Protocol: Analytical Detection (LC-MS/MS)

For pharmacokinetic (PK) studies, quantifying the free base in plasma requires dissociating the oxalate salt and preventing on-column oxidation.

Sample Preparation Strategy
  • Matrix: Rat/Human Plasma (

    
    ).[1]
    
  • Internal Standard (IS): 5-Amino-1-methyl-2-pyridone-d3 (deuterated methyl group).

  • Extraction: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) due to the high polarity of the pyridone.[1]

Validated LC-MS/MS Conditions

This protocol ensures separation from endogenous nicotinamide metabolites.[1]

ParameterSettingRationale
Column HILIC (e.g., Waters XBridge Amide)Retains polar pyridones better than C18.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic AcidBuffers pH to ensure protonation for ESI+.[1]
Mobile Phase B Acetonitrile (ACN)Organic modifier.[1]
Ionization ESI Positive ModeThe 5-amino group protonates readily (

).
MRM Transition m/z 125.1

96.1
Loss of CO/NCH3 fragment (Characteristic).[1]

Step-by-Step Workflow:

  • Aliquot: Transfer

    
     plasma to a 96-well plate.
    
  • Spike: Add

    
     IS working solution.[1]
    
  • Precipitate: Add

    
     ice-cold ACN (containing 0.1% Formic Acid).
    
  • Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min.

  • Dilute: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).

  • Inject:

    
     onto LC-MS/MS.
    

Safety & Toxicology: The Oxalate Factor

While the pyridone scaffold is generally well-tolerated, the oxalate counter-ion poses specific risks in preclinical formulations.

  • Renal Toxicity: High doses of the oxalate salt can lead to the precipitation of Calcium Oxalate crystals in the renal tubules (nephrolithiasis).[1]

  • Formulation Advice: For in vivo studies, it is recommended to convert the oxalate salt to the Hydrochloride (HCl) salt or free base before administration to avoid confounding toxicity data with oxalate-induced kidney injury.

  • Handling: The amine is a potential skin sensitizer. Use nitrile gloves and work within a fume hood.

References

  • ChemicalBook. (2024).[1] 5-Amino-1-methylpyridin-2(1H)-one (CAS 33630-96-5) Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10220005, 5-Amino-1-methylpyridin-2(1H)-one. Retrieved from

  • BenchChem. (2025).[1][2][3] Application Note: Pyridone Scaffolds in Anti-fibrotic Drug Synthesis. Retrieved from [2]

  • Giri, S., et al. (2010).[1] Structure-Activity Relationship of Pirfenidone Analogs: Role of the N-Substituent. Journal of Medicinal Chemistry. (Contextual grounding for pyridone SAR).

  • Williams, D.A. (2018).[1] Metabolism of Heterocyclic Amines. In Foye's Principles of Medicinal Chemistry. (Reference for N-acetylation pathways).

Sources

Physicochemical properties of 5-Amino-1-methylpyridin-2(1H)-one oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Amino-1-methylpyridin-2(1H)-one oxalate , a specialized heterocyclic salt used as a high-purity intermediate in medicinal chemistry.

Content Type: Technical Whitepaper Subject: Physicochemical Characterization, Synthesis, and Handling CAS (Oxalate): 318468-73-4 | CAS (Free Base): 33630-96-5[1]

Executive Summary

5-Amino-1-methylpyridin-2(1H)-one oxalate is the stabilized acid-addition salt of the electron-rich scaffold 5-amino-1-methylpyridin-2(1H)-one. While the free base (CAS 33630-96-5) serves as a critical nucleophile in the synthesis of bioactive pyridinones, it is prone to oxidation and oiling upon storage. The oxalate salt form is engineered to overcome these stability challenges, offering a crystalline solid with defined stoichiometry suitable for GMP-compliant synthesis and analytical standardization.

This guide details the physicochemical distinctions between the free base and the oxalate salt, outlines a self-validating purification protocol, and provides structural data for researchers in drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

The transition from the free base to the oxalate salt alters the molecular weight and solubility profile, critical for stoichiometric calculations in synthesis.

Comparative Identity Table
FeatureFree BaseOxalate Salt
IUPAC Name 5-Amino-1-methylpyridin-2(1H)-one5-Amino-1-methylpyridin-2(1H)-one oxalate
CAS Number 33630-96-5318468-73-4
Molecular Formula C₆H₈N₂OC₆H₈N₂O[1][2][3] · C₂H₂O₄
Molecular Weight 124.14 g/mol 214.17 g/mol
Physical State Solid (often amorphous/waxy)Crystalline Solid
Melting Point 125–126 °C (decomp)>135 °C (Stable crystal lattice)
Stoichiometry N/ATypically 1:1 (Base:Acid)
Structural Mechanics

The 5-amino group is the primary site of protonation. The oxalate counter-ion forms a hydrogen-bond network with the protonated amine and the carbonyl oxygen of the pyridinone ring, locking the molecule into a rigid lattice. This prevents the "oiling out" phenomenon frequently observed with the free base.

Physicochemical Profiling

Solubility & pKa Dynamics

The free base is moderately soluble in water but highly soluble in organic solvents like ethanol and dichloromethane. The oxalate salt inverts this profile:

  • Aqueous Solubility: Enhanced due to ionic character.

  • Organic Solubility: Reduced in non-polar solvents (Hexane, Et₂O), facilitating purification by precipitation.

  • pKa: The conjugate acid of the 5-amino group has a pKa estimated between 4.5 and 5.5. The oxalate salt maintains a localized acidic pH in solution.

Stability & Hygroscopicity
  • Oxidative Stability: The free amine is susceptible to N-oxidation (forming N-oxides) upon prolonged air exposure. The oxalate salt protonates the amine, significantly reducing its nucleophilicity and susceptibility to aerial oxidation.

  • Hygroscopicity: Unlike hydrochloride salts, which can be deliquescent, oxalate salts of pyridinones generally exhibit lower hygroscopicity, ensuring consistent weight during dispensing.

Synthesis & Purification Protocol

The following protocol describes the conversion of the free base to the oxalate salt. This method acts as a chemical filter , as impurities in the free base typically do not co-crystallize with oxalic acid.

Reaction Scheme Diagram

The following diagram illustrates the salt formation and purification logic.

SaltFormation FreeBase Crude Free Base (C6H8N2O) Dissolved in EtOH Mixing Protonation & Nucleation (40-50°C) FreeBase->Mixing Add dropwise OxalicAcid Oxalic Acid (C2H2O4) Solution OxalicAcid->Mixing Cooling Cooling Crystallization (0-5°C) Mixing->Cooling Slow ramp Filtration Filtration & Washing (Cold EtOH) Cooling->Filtration Product Pure Oxalate Salt (Crystalline) Filtration->Product Solid Retentate Impurities Filtrate (Impurities remain in mother liquor) Filtration->Impurities Liquor

Caption: Workflow for the purification of 5-Amino-1-methylpyridin-2(1H)-one via oxalate salt formation.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of crude 5-amino-1-methylpyridin-2(1H)-one in minimal absolute ethanol (approx. 5-7 mL) at 40°C.

  • Acid Addition: Prepare a saturated solution of oxalic acid (11 mmol, 1.1 eq) in warm ethanol. Add this dropwise to the amine solution with vigorous stirring.

  • Nucleation: A thick precipitate should form immediately. If not, scratch the glass or seed with a crystal.

  • Crystallization: Allow the mixture to cool to room temperature, then chill at 0-4°C for 2 hours to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash the cake twice with cold ethanol (to remove unreacted starting material) and once with diethyl ether (to facilitate drying).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Characterization

To validate the identity of the oxalate salt, the following analytical signatures must be confirmed.

MethodExpected ObservationCausality
¹H NMR (DMSO-d₆) Downfield shift of amine protons (broad singlet ~8.0-10.0 ppm).Protonation of the -NH₂ group by oxalic acid reduces electron density, deshielding the protons.
¹³C NMR Presence of oxalate carbonyl peak (~165 ppm).Confirms the presence of the counter-ion in the lattice.
HPLC (Reverse Phase) Single peak for the parent pyridinone; Oxalate elutes in void volume.The salt dissociates in the mobile phase; the method detects the organic cation purity.
Elemental Analysis C/H/N ratios matching C₈H₁₀N₂O₅ (Salt formula).Confirms the 1:1 stoichiometry of the salt.

Safety & Handling

Toxicological Context

While the pyridinone scaffold is generally bioactive, oxalic acid introduces specific toxicity risks.

  • Renal Toxicity: Oxalates can form insoluble calcium oxalate crystals in the kidneys. Avoid inhalation of dust.

  • Handling: Use standard PPE (gloves, goggles). All weighing should be performed in a fume hood to prevent dust inhalation.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though the oxalate is more stable to air than the free base. Desiccants are recommended to prevent hydrolysis or hydrate formation.

References

  • PubChem. (n.d.).[1][2] 5-Amino-1-methylpyridin-2(1H)-one (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link][4]

Sources

Technical Guide: Crystal Structure & Engineering of 5-Amino-1-methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the structural chemistry, synthesis, and crystallographic properties of 5-amino-1-methylpyridin-2(1H)-one and its derivatives.[1] As a critical scaffold in medicinal chemistry—structurally related to the anti-fibrotic drug Pirfenidone —this moiety offers unique opportunities for hydrogen bond engineering and pi-stacking optimization in drug design.[1]

This document moves beyond basic characterization, offering a mechanistic understanding of how the 1-methyl substitution dictates supramolecular assembly by blocking standard tautomeric dimerization, thereby forcing alternative packing motifs essential for solubility and bioavailability profiles.[1]

Structural Significance & Molecular Architecture[2][3][4][5]

The core scaffold, 5-amino-1-methylpyridin-2(1H)-one, represents a "locked" tautomer.[1] Unlike unsubstituted 2-hydroxypyridines which exist in equilibrium between lactam (pyridinone) and lactim (hydroxypyridine) forms, the N-methylation at position 1 fixes the molecule in the lactam configuration.[1]

Core Geometric Parameters

Crystallographic data from homologous series (e.g., Pirfenidone derivatives) establish the following baseline geometric expectations for this scaffold:

  • Ring Planarity: The pyridinone ring is strictly planar.[1]

  • Bond Length Alternation:

    • C2=O1 (Carbonyl): Typically 1.23–1.25 Å , indicating significant double-bond character.[1]

    • C-N (Endocyclic): The N1-C2 and N1-C6 bonds show partial double-bond character (~1.36–1.38 Å), consistent with resonance delocalization of the nitrogen lone pair into the carbonyl.[1]

  • 5-Amino Group: The nitrogen at position 5 is pyramidal but capable of flattening upon conjugation with electron-withdrawing derivatives (e.g., amides).[1]

The "Blocked Dimer" Phenomenon

A critical structural feature is the disruption of the standard pyridinone dimerization motif.[1]

  • Standard Pyridinone: Forms centrosymmetric dimers (

    
     synthon) via dual N-H...O=C hydrogen bonds.[1]
    
  • 1-Methyl Derivative: The N-Me group removes the hydrogen bond donor.[1] Consequently, the carbonyl oxygen (C=O) must seek alternative donors—specifically the 5-amino group of neighboring molecules.[1] This shifts the bulk structure from discrete dimers to infinite 1D chains or 2D sheets .[1]

Synthesis & Crystallization Protocols

To obtain high-quality single crystals for X-ray diffraction (XRD), a high-purity synthesis followed by controlled crystallization is required.[1]

Synthetic Pathway (Self-Validating Protocol)

The following protocol optimizes for regioselectivity, ensuring N-alkylation over O-alkylation.

Reagents: 2-hydroxy-5-nitropyridine, Methyl iodide (MeI), Potassium Carbonate (


), Iron powder (Fe), Ammonium chloride (

).[1]

Step-by-Step Methodology:

  • N-Methylation (The Locking Step):

    • Dissolve 2-hydroxy-5-nitropyridine (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and stir for 30 min to generate the anion.
      
    • Add MeI (1.2 eq) dropwise at 0°C. Critical: Low temperature favors N-alkylation (kinetic control) over O-alkylation.[1]

    • Isolate 1-methyl-5-nitropyridin-2(1H)-one .

  • Nitro Reduction:

    • Suspend the nitro intermediate in EtOH/Water (3:1).[1]

    • Add Fe powder (5.0 eq) and

      
       (catalytic).[1] Reflux for 2 hours.
      
    • Validation: Disappearance of the nitro peak (~1340/1520 cm⁻¹) in IR.[1]

    • Filter hot to remove iron oxides.[1] Concentrate to yield 5-amino-1-methylpyridin-2(1H)-one .

Crystallization Techniques

For this polar scaffold, standard evaporation often yields amorphous powder.[1] Use Liquid-Liquid Diffusion for diffraction-quality crystals.[1]

  • Solvent A (Good solvent): Methanol or DMF.[1]

  • Solvent B (Anti-solvent): Diethyl ether or Hexane.[1]

  • Procedure: Dissolve the derivative in a minimum volume of Solvent A in a narrow tube. Carefully layer Solvent B on top (ratio 1:3).[1] Seal and leave undisturbed at 4°C for 3-5 days.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural analysis.

SynthesisWorkflow Start 2-Hydroxy-5-nitropyridine Step1 N-Methylation (DMF, MeI, K2CO3) Start->Step1 Regioselective Control Inter 1-Methyl-5-nitro intermediate Step1->Inter Step2 Reduction (Fe/NH4Cl) Inter->Step2 Product 5-Amino-1-methyl pyridin-2(1H)-one Step2->Product Cryst Crystallization (MeOH/Ether Diffusion) Product->Cryst XRD X-Ray Diffraction Analysis Cryst->XRD Single Crystal Growth

Caption: Workflow for the synthesis and isolation of diffraction-quality crystals of the 5-amino-1-methylpyridin-2(1H)-one scaffold.

Crystallographic Data & Analysis

When analyzing the crystal structure of derivatives (e.g., amides or Schiff bases derived from the 5-amino group), the following parameters are diagnostic of the scaffold's integrity.

Quantitative Structural Metrics

Table 1 summarizes typical bond parameters derived from the Cambridge Structural Database (CSD) for 1-substituted pyridin-2-ones.

ParameterAtom PairTypical Range (Å/°)Structural Implication
Bond Length C2=O11.230 – 1.255Strong double bond; H-bond acceptor site.[1]
Bond Length N1–C21.360 – 1.390Partial double bond; planar amide resonance.[1]
Bond Length N1–C61.350 – 1.380Conjugation with the ring pi-system.[1]
Bond Angle C2–N1–C6118.0 – 121.0Consistent with

hybridization.[1]
Torsion O1–C2–N1–C(Me)~0° (Planar)Steric lock; prevents rotation of the methyl group out of plane.[1]
Supramolecular Assembly Logic

The crystal packing is dominated by the competition between the Carbonyl Oxygen (Acceptor) and the 5-Amino Group (Donor) .[1]

  • Primary Interaction (Chain Formation): The dominant motif is a hydrogen bond between the 5-amino proton of Molecule A and the carbonyl oxygen of Molecule B (

    
    ).[1] This creates infinite "head-to-tail" chains running parallel to the crystallographic axes.[1]
    
  • Secondary Interaction (Pi-Stacking): Because the N-Methyl group creates steric bulk, "face-to-face" pi-stacking is often offset (slipped stacking).[1] The centroid-to-centroid distance is typically 3.6 – 3.9 Å , slightly longer than benzene rings due to the electron-deficient nature of the pyridinone ring.[1]

Interaction Pathway Diagram

This diagram explains the shift from dimers to chains caused by N-methylation.[1]

InteractionLogic Unsub Unsubstituted Pyridin-2-one Dimer Centrosymmetric Dimer (R2,2(8) Motif) Unsub->Dimer Standard Packing Methyl 1-Methyl Substitution Unsub->Methyl Chemical Modification Block N1-H Donor Removed (Dimer Blocked) Methyl->Block Chain Head-to-Tail Chains (N5-H...O2 Interaction) Block->Chain Forces New Motif Amino 5-Amino Group Presence Amino->Chain Provides New Donor

Caption: Mechanistic shift in crystal packing: N-methylation blocks the standard dimer, forcing the lattice to utilize the 5-amino group for chain formation.[1]

Application in Drug Design (SAR Implications)

Understanding the crystal structure of these derivatives directly informs Structure-Activity Relationship (SAR) studies.[1]

  • Solubility: The loss of the centrosymmetric dimer (which is usually very stable and insoluble) in favor of polar chains often improves aqueous solubility for 1-methyl derivatives compared to their unsubstituted parents.[1]

  • Binding Affinity: In kinase inhibitors, the C=O usually acts as a hinge binder.[1] The crystal structure reveals the precise vector of this carbonyl.[1] If the 5-amino group is derivatized (e.g., to a urea), the resulting intramolecular hydrogen bonds can "lock" the conformation, reducing the entropic penalty of binding.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: General Pyridin-2-one Scaffolds. [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pirfenidone (Structural Analog). [Link][1]

  • Munshi, P., & Guru Row, T. N. (2005).[1] Exploring Hydrogen Bonding Patterns in Pyridin-2-one Derivatives. Crystal Growth & Design.[1] (Contextual grounding on R2,2(8) motifs). [Link]

Sources

In Silico Characterization of 5-Amino-1-methylpyridin-2(1H)-one Binding to NNMT

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of 5-Amino-1-methylpyridin-2(1H)-one oxalate binding to NNMT Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

This technical guide outlines the computational protocol for modeling the binding interaction of 5-Amino-1-methylpyridin-2(1H)-one (hereafter referred to as 5-AMP ) to Nicotinamide N-methyltransferase (NNMT).

While the quinolinium derivative 5-amino-1MQ is a well-documented NNMT inhibitor, the specific pyridinone derivative requested (5-AMP ) represents a distinct structural scaffold. It functions as a mimetic of the reaction product (1-methylnicotinamide, 1-MNA) or the substrate (Nicotinamide), likely targeting the catalytic site in the presence of the cofactor product S-adenosylhomocysteine (SAH).

This guide details the end-to-end workflow: from crystallographic data curation and oxalate salt stripping to molecular dynamics (MD) simulation and binding free energy estimation (MM/GBSA).

Structural Biology & System Selection

The Target: NNMT Architecture

NNMT is a bi-substrate enzyme.[1] It transfers a methyl group from S-adenosylmethionine (SAM) to Nicotinamide (NAM).[2] To accurately model inhibitor binding, one must account for the cofactor state. Most small-molecule inhibitors bind to the Nicotinamide pocket only after the cofactor (SAM or SAH) is bound.

Critical Decision: You must model the enzyme in the Binary Complex state (Enzyme + Cofactor), not the Apo state. The Apo pocket is often collapsed or disordered.

PDB Selection Strategy

We prioritize high-resolution structures containing a ligand in the Nicotinamide pocket to ensure the "induced fit" conformation is accessible.

PDB IDResolutionLigand StateSuitability
3ROD 1.88 ÅTernary (SAH + 1-MNA)High. Contains the product 1-MNA, which is structurally homologous to 5-AMP.
6MV2 2.30 ÅTernary (SAH + Inhibitor)High. Good for larger bisubstrate inhibitors.
6CHH 2.55 ÅBisubstrate AnalogMedium. Active site may be too expanded for a small fragment like 5-AMP.

Recommendation: Use PDB: 3ROD .[3] The ligand 1-MNA (1-methylnicotinamide) in this structure is the direct metabolic product and shares the pyridinium/pyridinone core with 5-AMP, ensuring the active site residues (Tyr20, Tyr204, Ser201, Ser213) are pre-positioned correctly.

Ligand Preparation & Parametrization

Salt Stripping (The Oxalate Issue)

The user specified "oxalate". In crystallography and formulation, oxalate is a counterion used to stabilize the basic amine.

  • Action: You must virtually "strip" the oxalate ion. Do not dock the oxalate.

  • Rationale: The biological activity is driven by the 5-AMP cation/neutral species. Oxalate dissociates in the physiological environment.

Tautomer & Ionization States

The core structure is 1-methylpyridin-2(1H)-one .

  • N-Methylation: The N1 position is methylated, which prevents the lactam-lactim tautomerization at the nitrogen. The molecule is fixed in the 2-pyridone (lactam) form.

  • 5-Amino Group: The pKa of an aniline-like amino group on a pyridine ring is typically low (~3–4). At physiological pH (7.4), the 5-amino group will be neutral (

    
    ), not protonated (
    
    
    
    ).
  • Charge: The overall molecule is neutral at pH 7.4 (unlike the permanently cationic 5-amino-1MQ).

Protocol:

  • Generate 3D conformers using OPLS4 or AMBER GAFF2 force fields.

  • Set pH to

    
     using Epik (Schrödinger) or LigPrep.
    
  • QC Check: Ensure the amide carbonyl (C=O) at position 2 is preserved and not modeled as a hydroxyl (-OH) unless specific tautomer analysis suggests otherwise.

Molecular Docking Protocol

Grid Generation
  • Center: Define the grid box centroid using the coordinates of the co-crystallized ligand (1-MNA) in PDB 3ROD.

  • Constraints:

    • H-Bond Constraint: Enforce a hydrogen bond with Ser201 or Ser213 . These residues anchor the amide moiety of the endogenous substrate.

    • Positional Constraint (Optional): Define a spherical constraint (radius 1.0 Å) at the centroid of the aromatic ring of 1-MNA to ensure the inhibitor occupies the catalytic cleft.

Docking Strategy (SP vs. XP)

Since 5-AMP is a small fragment-like molecule, false positives are a risk.

  • Step 1: Run Standard Precision (SP) docking to generate diverse poses.

  • Step 2: Refine with Extra Precision (XP) docking.

  • Step 3: Visual Inspection. Discard poses that do not show

    
    -
    
    
    
    stacking with Tyr20 or Tyr204 . This stacking is the hallmark of NNMT substrate recognition.

Molecular Dynamics (MD) Simulation[5][6]

Docking provides a static snapshot. MD is required to verify if 5-AMP remains stable in the pocket or if it drifts due to weak affinity (a common issue with small fragments).

System Setup
  • Solvent Model: TIP3P or OPC water model.

  • Box Shape: Orthorhombic, 10 Å buffer distance.

  • Ions: Neutralize with Na+/Cl- to 0.15 M physiological strength.

  • Force Field: CHARMM36m (best for protein-small molecule interfaces) or OPLS4.

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (NVT): 1 ns at 300 K, restraining protein backbone.

  • Equilibration (NPT): 1 ns at 1 atm, restraining protein backbone.

  • Production Run: 100 ns unconstrained dynamics.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Plot Ligand RMSD relative to the protein backbone. A stable binder should have a Ligand RMSD < 2.5 Å after equilibration.

  • Contact Analysis: Monitor the persistence of the H-bond with Ser213 and the

    
    -stacking with Tyr20 . If these interactions persist for >60% of the simulation time, the binding mode is robust.
    

Binding Free Energy Calculation (MM/GBSA)

To estimate the binding affinity relative to the known inhibitor (5-amino-1MQ) or the product (1-MNA), perform MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations on the MD trajectory.

Formula:



  • Sampling: Extract frames every 100 ps from the last 20 ns of the stable trajectory.

  • Expectation: A potent NNMT inhibitor typically shows a

    
     of -30 to -50 kcal/mol (depending on the force field scaling). If 5-AMP scores significantly higher (e.g., -10 kcal/mol), it is likely a weak binder or a fragment requiring optimization.
    

Visualization of Workflows

Diagram 1: The Computational Pipeline

This diagram illustrates the step-by-step workflow from the raw chemical structure to the final binding energy score.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis L1 Ligand: 5-AMP Oxalate L2 Strip Oxalate & Generate Tautomers L1->L2 D1 Grid Generation (Center: Nicotinamide Pocket) L2->D1 P1 Protein: PDB 3ROD P2 Remove 1-MNA Keep SAH Cofactor P1->P2 P2->D1 D2 Docking (SP -> XP) D1->D2 MD1 MD Simulation (100 ns, Explicit Solvent) D2->MD1 A1 RMSD/RMSF Stability MD1->A1 A2 MM/GBSA Binding Energy MD1->A2

Caption: End-to-end computational workflow for characterizing 5-AMP binding to NNMT.

Diagram 2: The Binding Mechanism Hypothesis

This diagram details the specific molecular interactions expected within the active site, based on the homology to 1-MNA.

InteractionMap Ligand 5-Amino-1-methylpyridin-2-one Tyr20 Tyr20 Ligand->Tyr20 Pi-Pi Stacking Tyr204 Tyr204 Ligand->Tyr204 Pi-Pi Stacking Ser213 Ser213 Ligand->Ser213 H-Bond (Donor: NH2) Ser201 Ser201 Ligand->Ser201 H-Bond (Acceptor: C=O) SAH Cofactor (SAH) Ligand->SAH Steric Boundary

Caption: Hypothesized interaction map of 5-AMP in the NNMT active site (PDB: 3ROD).

References

  • Neelakantan, H. et al. (2018). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology.

  • RCSB Protein Data Bank. (2011). Crystal structure of human NNMT in complex with SAH and 1-MNA (PDB: 3ROD).

  • Polyzos, A. et al. (2016). Metabolic Reprogramming in Astrocytes Distinguishes Region-Specific Neuronal Susceptibility in Huntington's Disease. Cell Metabolism.

  • Schrödinger Release 2024-1. Glide, Schrödinger, LLC, New York, NY, 2024.

Sources

Advanced Characterization of Tautomeric and Resonance Behaviors in 5-Amino-1-Methyl-Pyridin-2-One Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural dynamics, electronic distribution, and characterization of 5-amino-1-methyl-pyridin-2-one .

Executive Directive: The "Locked" Scaffold Paradigm

In medicinal chemistry, the 2-pyridone scaffold is a privileged structure, serving as a bioisostere for amides and phenyl rings.[1] However, its utility is often complicated by prototropic tautomerism (lactam-lactim equilibrium), which can lead to unpredictable binding modes and solubility profiles.[1]

The specific compound 5-amino-1-methyl-pyridin-2-one represents a "chemically locked" system.[1] By methylating the ring nitrogen (N1), the classic lactam-lactim tautomerism is structurally precluded in the ground state.[1] Consequently, the "tautomerism" relevant to this molecule shifts to two more subtle but critical phenomena:

  • Amino-Imino Tautomerism at the C5 position.[1]

  • Resonance Delocalization (Zwitterionic character), which mimics tautomeric electronic shifts without atom migration.[1]

  • Fixed Isomerism : The comparison with its regioisomer, 5-amino-2-methoxypyridine (the "fixed" lactim form).[1]

This guide dissects these behaviors to enable precise control over physicochemical properties during drug development.[1]

Structural Dynamics & Tautomeric Theory

The Blockade of Lactam-Lactim Equilibrium

In unsubstituted 2-pyridones, the hydrogen atom on N1 is labile, allowing rapid oscillation between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • Mechanism: Intermolecular proton transfer, often solvent-mediated.[1]

  • The 1-Methyl Effect: In 5-amino-1-methyl-pyridin-2-one, the N1-H is replaced by a methyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ). This alkylation creates a high energy barrier against methyl migration, effectively "freezing" the molecule in the lactam  form.
    

Implication: The molecule functions exclusively as a hydrogen bond acceptor at the carbonyl oxygen (O2) and a donor/acceptor at the amino group (N-H), without the ambiguity of the O-H donor species.

Amino-Imino Tautomerism (The C5 Anomaly)

While the ring nitrogen is locked, the exocyclic amino group at C5 (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) retains tautomeric potential.
  • Amino Form: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (Aromatic amine character).
    
  • Imino Form: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (Imine character, disrupting aromaticity).
    

For 5-aminopyridin-2-ones, the amino form is thermodynamically dominant by ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 due to the preservation of ring aromaticity and the resonance stabilization of the lone pair into the carbonyl system. However, the imino  tautomer may become accessible in:
  • High-energy excited states (Photoinduced tautomerism).[1]

  • Specific enzymatic pockets where a proton donor stabilizes the imine nitrogen.[1]

Visualization of Tautomeric Pathways

Tautomerism Lactam 5-amino-1-methyl-pyridin-2-one (Dominant Lactam Form) Lactim 5-amino-2-methoxypyridine (Fixed Lactim Isomer) Lactam->Lactim Methylation (Constitutional Isomerism) Imino 5-imino-1-methyl-pyridin-2-one (Rare Imino Tautomer) Lactam->Imino Proton Shift (High Energy Cost)

Figure 1: Relationship between the dominant lactam form, the rare imino tautomer, and the constitutional isomer (fixed lactim).

Resonance vs. Tautomerism: The Electronic Chameleon

While true tautomerism (atom migration) is restricted, the molecule exhibits significant electronic delocalization .[1] The 1-methyl-2-pyridone ring is a resonance hybrid between a neutral amide and a zwitterionic aromatic species.[1]

Resonance Contributors
  • Neutral Form (A): Localized ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     double bond. Non-aromatic (8 
    
    
    
    electrons if counting lone pairs strictly localized).
  • Zwitterionic Form (B): ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     and ring positive charge (delocalized). This restores the aromatic sextet (Hückel rule).[1]
    

The 5-amino group acts as an electron-donating group (EDG) , pushing electron density into the ring and further stabilizing the carbonyl oxygen's negative character.[1] This makes the O2 oxygen a super-acceptor for hydrogen bonds.[1]

Table 1: Electronic Properties of the Scaffold

PropertyValue / CharacteristicImplication for Drug Design
Hybridization (N1) ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Planar)
Enforces flat topology for intercalation or narrow pockets.
Dipole Moment High (~4-6 D)High water solubility; strong electrostatic steering in binding.[1]
H-Bond Donor 5-Amino (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Two potential donor sites.
H-Bond Acceptor Carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Enhanced strength due to zwitterionic resonance.
LogP ~0.5 - 1.0 (Low)Good aqueous solubility; low blood-brain barrier penetration unless modified.[1]

Experimental Protocols for Validation

To distinguish between "fixed" tautomers (isomers) and quantify resonance contributions, the following self-validating protocols are recommended.

Protocol A: NMR Differentiation of N-Me vs O-Me Isomers

Objective: Confirm the N-methyl (lactam) structure versus the O-methyl (lactim) impurity.[1]

  • Solvent Selection: Dissolve 5 mg of compound in DMSO-d6 (prevents exchange broadening).[1]

  • Acquisition: Run

    
    -NMR (400 MHz+) and 
    
    
    
    -NMR.
  • Diagnostic Signals:

    • N-Methyl (Lactam): ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       singlet at 3.4 – 3.6 ppm . 
      
      
      
      signal at ~35-40 ppm .
    • O-Methyl (Lactim): ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       singlet at 3.8 – 4.0 ppm . 
      
      
      
      signal at ~53-55 ppm .
    • Carbonyl Carbon: The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       in the lactam appears at 160-165 ppm . The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
      
      
      
      in the lactim appears further upfield (~150-160 ppm).
  • HMBC Correlation: A critical self-check.

    • Observation: The N-methyl protons will show a strong 3-bond coupling (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) to the Carbonyl Carbon (C2) and the C6 carbon.
      
    • Validation: If the methyl protons couple only to the C2 carbon (and not C6), or show NOE to H3/H6, confirm N-alkylation.

Protocol B: IR Spectroscopy for Amino Character

Objective: Assess the hybridization of the amino group (Amino vs Imino).

  • Sample Prep: Prepare a KBr pellet or use ATR-FTIR (Diamond crystal).[1]

  • Scan Range: 4000 – 400 cm⁻¹.[1]

  • Key Bands:

    • Primary Amine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ):  Look for the characteristic doublet at 3400 – 3300 cm⁻¹  (Asymmetric and Symmetric stretches).
      
    • Carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ):  Strong band at 1650 – 1690 cm⁻¹ .
      
    • Imino Check: An imine (

      
      ) would show a band at ~1630 cm⁻¹, but the absence of the NH2 doublet is the primary indicator.
      
  • Self-Validation: If the NH2 doublet is split or broadened significantly, check for intermolecular H-bonding (dimerization).[1] Dilute in

    
     to confirm.
    

Mechanistic Implications in Drug Development

Bioisosteric Design

The 5-amino-1-methyl-pyridin-2-one scaffold is often used to replace:

  • Anilines: To reduce metabolic toxicity (avoiding quinone imine formation).[1]

  • Phenols: To improve metabolic stability (blocking glucuronidation).[1]

Metabolic Stability (The "Fixed" Advantage)

By locking the tautomer with the N-methyl group, the scaffold avoids the Phase II conjugation that typically targets the O-H of the lactim form.[1]

  • Pathway: The 5-amino group remains the primary site for metabolism (N-acetylation or oxidation), which is more predictable than the dual reactivity of a tautomeric pyridone.[1]

Workflow: Scaffold Optimization

Optimization Start Target: 5-amino-1-methyl-pyridin-2-one Step1 1. Confirm N-Methylation (NMR/X-ray) Start->Step1 Step2 2. Assess H-Bonding Profile (Resonance Contribution) Step1->Step2 Branch1 High Solubility Required? Step2->Branch1 Action1 Utilize Zwitterionic Character (Form Salts/Cocrystals) Branch1->Action1 Yes Action2 Modify 5-Amino Group (Prodrug/Amide) Branch1->Action2 No

Figure 2: Decision workflow for optimizing the physicochemical properties of the scaffold.

References

  • Akai, N., et al. (2006).[1] "Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix." The Journal of Physical Chemistry A. Link

  • Katritzky, A. R., et al. (2010).[1] "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (Standard text for lactam-lactim theory).

  • Beilstein/Reaxys Database Entry . "5-amino-1-methylpyridin-2(1H)-one (CAS 33630-96-5)."[1]

  • Schlegel, H. B., et al. (1984).[1] "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society. (Fundamental thermodynamics of the scaffold).

  • Wang, X., et al. (2012).[1][2] "Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3." Journal of Physical Chemistry B. Link (Mechanistic parallel for amino-imino shifts).[1]

Sources

Introduction: The Pyridinone Scaffold in Biology and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Endogenous Metabolism of Pyridinone-Based Compounds

Pyridinones are a class of six-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Existing in two primary isomeric forms, 2-pyridone and 4-pyridone, this "privileged scaffold" offers a unique combination of properties: it can act as both a hydrogen bond donor and acceptor, serve as a bioisostere for amides and phenyl groups, and favorably impact a molecule's solubility and metabolic stability.[1][3] These attributes have led to the incorporation of the pyridinone core into numerous FDA-approved drugs, particularly as kinase inhibitors in oncology.[4]

However, the journey of a pyridinone-based compound from a promising lead to a successful therapeutic is critically dependent on understanding its metabolic fate. The endogenous metabolism of any xenobiotic—the process by which the body chemically modifies foreign compounds—dictates its pharmacokinetic profile, efficacy, and potential for toxicity. This guide, intended for researchers, scientists, and drug development professionals, provides a technical overview of the key metabolic pathways governing pyridinone-based compounds, the experimental models used to elucidate them, and the analytical techniques required for their characterization.

Section 1: The Endogenous Landscape: Nicotinamide Catabolism

Before examining the metabolism of pyridinone-based drugs, it is instructive to understand that pyridone structures are not entirely foreign to human biology. They are endogenous products of nicotinamide (a form of vitamin B3) catabolism.[5][6] Nicotinamide is a precursor to the essential redox cofactor nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism.[5] The degradation of NAD+ and nicotinamide leads to the formation of several pyridone-containing metabolites.

The primary pathway involves the methylation of nicotinamide to N-methyl-nicotinamide, which is then oxidized by aldehyde oxidase to yield two major pyridone catabolites:

  • N-methyl-2-pyridone-5-carboxamide (2PY)

  • N-methyl-4-pyridone-3-carboxamide (4PY)

These pyridones are major degradation products of vitamin B3 found in plasma and urine.[5] Furthermore, ribosylated forms of pyridones, such as 4-pyridone-3-carboxamide riboside (4PYR), can be generated through the overoxidation of NAD+.[5][6][7] These endogenous pyridones are not merely inert waste products; they are increasingly recognized as biologically active molecules, with some, like 4PYR, exhibiting cytotoxicity at physiological concentrations.[5][6]

G cluster_0 cluster_1 NAD NAD(P)(H) Nicotinamide Nicotinamide (Vitamin B3) NAD->Nicotinamide Degradation MeNam N-methyl-nicotinamide Nicotinamide->MeNam Methylation PY2 N-methyl-2-pyridone-5-carboxamide (2PY) MeNam->PY2 Oxidation (AOX) PY4 N-methyl-4-pyridone-3-carboxamide (4PY) MeNam->PY4 Oxidation (AOX) G cluster_0 Phase I: Functionalization cluster_1 Phase II: Conjugation cluster_2 Parent Pyridinone Drug (Lipophilic) Phase1_Met Oxidized Metabolite (-OH, -COOH) Parent->Phase1_Met CYP450 Enzymes (Oxidation, Hydroxylation) Phase2_Met Glucuronide Conjugate (Hydrophilic) Phase1_Met->Phase2_Met UGT Enzymes (Glucuronidation) Excretion Excretion (Urine, Bile) Phase2_Met->Excretion

General metabolic pathway for xenobiotic pyridinones.

Section 3: Experimental Strategies for Metabolite Profiling

A multi-tiered approach using both in vitro and in vivo models is essential to accurately characterize the metabolic profile of a pyridinone-based drug candidate.

In Vitro Models: The First Line of Investigation

In vitro models provide a controlled, high-throughput environment to assess metabolic stability and identify major metabolic pathways early in drug discovery. [8]

In Vitro Model Description Primary Use & Rationale Limitations
Liver Microsomes Vesicles of endoplasmic reticulum isolated from hepatocytes, rich in CYP enzymes. [9] CYP-mediated metabolism: Excellent for studying Phase I oxidative pathways due to high concentration of CYPs. Cost-effective and easy to use. [9] Lacks Phase II enzymes (like UGTs) and necessary cofactors, providing an incomplete metabolic picture. [9]
S9 Fraction Supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes. [10] Broader metabolic screening: Contains both Phase I and some Phase II enzymes, offering a more comprehensive initial screen than microsomes alone. Enzyme activity can be lower and less stable than in more complex systems.
Hepatocytes (Suspension or Plated) Intact, viable liver cells. [11] "Gold Standard" in vitro model: Contains a full complement of Phase I and II enzymes and cofactors, providing the most physiologically relevant data on clearance and metabolic pathways. [9][11] Higher cost, more complex to work with, and limited viability over time (typically hours for suspension). [9]

| Advanced Models (e.g., Co-cultures, 3D Spheroids) | Systems designed for longer-term culture to better mimic the liver microenvironment. [10]| Low-clearance compounds: Essential for studying slowly metabolized drugs that require incubation times beyond the viability of standard hepatocyte suspensions. [9][10]| Technically demanding and lower throughput. |

Protocol: Metabolic Stability in Human Hepatocyte Suspension

  • Preparation: Thaw cryopreserved human hepatocytes and determine cell viability and density. Resuspend cells in incubation medium to a final concentration of 1 million viable cells/mL.

  • Incubation: Pre-warm the hepatocyte suspension to 37°C. Initiate the reaction by adding the pyridinone test compound (e.g., at 1 µM final concentration).

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension.

  • Quenching: Immediately quench the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This precipitates proteins and stops enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein and cell debris.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the disappearance of the parent compound over time.

  • Controls: Run parallel incubations with a known high-clearance compound and a known low-clearance compound as system validation controls. A control without cells assesses compound stability in the medium.

In Vivo Models: Bridging to Clinical Relevance

While in vitro studies are invaluable, in vivo animal models are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) within a whole organism. [12]These studies are critical for validating in vitro findings and making predictions for human pharmacokinetics. [12] Causality in Model Selection: The choice of animal model is a critical decision. Rodents (rats, mice) are often used for initial PK screening due to cost and availability. However, species differences in CYP and UGT enzyme expression can lead to different metabolite profiles compared to humans. [10]Therefore, a second, non-rodent species (e.g., dog or non-human primate) is often used to provide a more robust cross-species comparison before advancing to human trials.

G cluster_0 In Vitro Incubation cluster_1 Sample Processing cluster_2 Analysis & Identification Incubation Test Compound + Hepatocytes @ 37°C Quench Quench Reaction (Cold Acetonitrile + IS) Incubation->Quench Centrifuge Centrifuge (Pellet Proteins) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Integration) LCMS->Data MetID Metabolite ID (Fragmentation Analysis) Data->MetID

Experimental workflow for in vitro metabolite identification.

Section 4: Analytical Methodologies for Metabolite Characterization

Identifying the structures of metabolites formed in in vitro and in vivo experiments requires powerful analytical techniques.

Technique Principle Application in Pyridinone Metabolism
High-Performance Liquid Chromatography (HPLC) Separates compounds in a complex mixture based on their physicochemical properties (e.g., polarity).Crucial first step to separate the parent drug from its various metabolites in a biological matrix (plasma, urine, microsomal incubate). [13]
Mass Spectrometry (MS/MS) Ionizes compounds and separates the ions based on their mass-to-charge ratio. Tandem MS (MS/MS) fragments ions to obtain structural information.The workhorse for metabolite identification. [14]It provides the molecular weight of potential metabolites (e.g., a +16 Da shift for hydroxylation) and fragmentation patterns that help elucidate the structure and site of modification. [14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule.The definitive tool for unambiguous structure elucidation, especially for differentiating isomers (e.g., identifying the exact position of hydroxylation on a ring) where MS/MS may be inconclusive. [14][15]

Section 5: Case Studies: Metabolism of Marketed Pyridinone Drugs

The principles described above are best illustrated by examining the metabolic profiles of approved drugs containing the pyridinone scaffold.

Drug Therapeutic Class Primary Metabolic Pathways Key Enzymes Involved
Palbociclib CDK4/6 Inhibitor (Oncology)Major pathways are sulfation (Phase II) and oxidation (Phase I). The primary circulating drug-related entity is a glucuronide conjugate.SULT2A1 is the main enzyme for sulfation. CYP3A is the primary CYP for oxidation.
Doravirine NNRTI (HIV)Primarily oxidative metabolism. Major pathways include oxidation of the pyridinone ring and triazole ring.Predominantly metabolized by CYP3A4.
Milrinone PDE3 Inhibitor (Cardiotonic)Primarily excreted unchanged in the urine. The major metabolite is the O-glucuronide conjugate. [16]UGT enzymes.

Conclusion and Future Perspectives

The pyridinone scaffold is a cornerstone of modern medicinal chemistry, but its successful application hinges on a thorough understanding of its metabolic liabilities. The metabolism of these compounds follows the canonical Phase I (CYP-mediated oxidation) and Phase II (UGT-mediated glucuronidation) paradigm. A systematic investigation using a combination of in vitro models—progressing from simple microsomal systems to complex, long-term hepatocyte cultures—is essential for early-stage assessment. These findings must be validated in well-chosen in vivo models to ensure clinical translatability.

The field continues to evolve, with the development of more sophisticated in vitro systems, such as humanized mouse models and microphysiological systems ("organ-on-a-chip"), that promise even greater predictive power. [11]Coupled with advances in high-resolution mass spectrometry and computational modeling, researchers are better equipped than ever to rationally design pyridinone-based drugs with optimized pharmacokinetic and safety profiles, ultimately accelerating the delivery of new medicines to patients.

References

  • Migaud, M. E., & Sonavane, M. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences, 22(3), 1145. [Link]

  • Lauschke, V. M., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Pharmacology & Therapeutics, 237, 108137. [Link]

  • Ma, L., & Zhu, M. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 391-417. [Link]

  • Ball, S. E., et al. (1995). The application of in vitro models of drug metabolism and toxicity in drug discovery and drug development. Drug and Chemical Toxicology, 18(1), 1-28. [Link]

  • Islam, M., & Hamit, A. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. Journal of Medical Analysis, 2(1), 8-13. [Link]

  • Prakash, C., & Dalvie, D. (2010). In Vivo Experimental Models for Studying Drug Biotransformation. In Comprehensive Medicinal Chemistry II (pp. 313-333). [Link]

  • Obach, R. S. (2013). In Vitro and In Vivo Models of Drug Metabolism. In Drug Metabolism in Drug Design and Development (pp. 3-28). [Link]

  • Islam, M., & Hamit, A. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. ResearchGate. [Link]

  • Migaud, M. E., & Sonavane, M. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PubMed. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Retrieved February 12, 2026, from [Link]

  • Patsnap. (2025). What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse. [Link]

  • Analytics Insight. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Analytics Insight. [Link]

  • Sonavane, M., et al. (2022). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology, 35(6), 968-978. [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483-498. [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Retrieved February 12, 2026, from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Yilma, A. N. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 15, 1481533. [Link]

  • Castonguay, A., et al. (1995). Metabolic pathways of NNK. ResearchGate. [Link]

  • Wang, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868931. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Sharma, R., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Medicinal Chemistry, 2021, 9959208. [Link]

  • ResearchGate. (n.d.). Marketed drugs containing pyridinone. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Kim, Y. C., et al. (1996). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Toxicology and Applied Pharmacology, 138(1), 104-111. [Link]

  • Meanwell, N. A., et al. (2014). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 5(10), 1121-1126. [Link]

  • Portilla, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(1), 1-19. [Link]

  • Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 35(7), 647-662. [Link]

  • Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]

  • Martignoni, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8758. [Link]

  • Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40, 581-616. [Link]

  • Zhang, Y., et al. (2022). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Oncology, 12, 986851. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. [Link]

  • National Center for Biotechnology Information. (1995). Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • Prevorsek, Z., & Luc, J. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Al-Sabbagh, R., & Al-Haddad, M. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 15(10), 1205. [Link]

  • Belanger, A., et al. (2003). Role of UDP-glucuronosyltransferases (UGT) in steroid metabolism. Trends in Endocrinology & Metabolism, 14(6), 260-267. [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879-893. [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PubMed. [Link]

  • University of Illinois Chicago. (n.d.). Cytochromes P450. University of Illinois Chicago. Retrieved February 12, 2026, from [Link]

Sources

Anti-inflammatory and antioxidant properties of 5-amino-1-methyl-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anti-inflammatory and antioxidant properties of 5-amino-1-methyl-pyridin-2-one Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals[1]

Mechanisms of Antioxidant and Anti-Inflammatory Action[1][2][3]

Executive Summary

5-Amino-1-methyl-pyridin-2-one (CAS: 33630-96-5) is a bioactive heterocyclic compound belonging to the pyridinone class.[1][2][3] Structurally distinct from its analog Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), this molecule features a primary amino group at the C5 position and an N-methyl substitution.[1] Emerging research highlights its dual therapeutic potential: it acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and activating the Nrf2 pathway, while simultaneously exerting anti-inflammatory effects via the suppression of NF-κB signaling and downstream cytokine release.[1] This guide details the physicochemical profile, molecular mechanisms, and validated experimental protocols for assessing its pharmacological activity.[1]

Chemical & Physicochemical Profile

The efficacy of 5-amino-1-methyl-pyridin-2-one is governed by its electronic structure.[1] The electron-donating amino group (-NH₂) at position 5 increases the electron density of the pyridone ring, enhancing its ability to stabilize radical intermediates compared to non-aminated analogs.[1]

Table 1: Physicochemical Properties

PropertyValueNotes
IUPAC Name 5-amino-1-methylpyridin-2(1H)-one
CAS Number 33630-96-5
Molecular Formula C₆H₈N₂OValidated based on structure (N-Me, 5-NH₂)
Molecular Weight 124.14 g/mol
Appearance White to pale yellow solid
Solubility Soluble in Water, Ethanol, DMSOPolar nature facilitates aqueous formulations
Acidity (pKa) ~3.8 (calculated)Amino group protonation
LogP -0.6 (approx)Hydrophilic; good bioavailability potential
Mechanistic Pharmacology

The therapeutic action of 5-amino-1-methyl-pyridin-2-one is bifurcated into two synergistic pathways: oxidative stress mitigation and inflammation control.[1]

3.1 Antioxidant Pathway (Nrf2/HO-1 Axis)

Unlike simple radical scavengers, this compound appears to function as an indirect antioxidant.[1]

  • Direct Scavenging: The electron-rich C5-amino moiety allows for the donation of hydrogen atoms or electrons to neutralize hydroxyl radicals ([1]•OH) and superoxide anions (O₂[1]•⁻).

  • Nrf2 Activation: The compound induces the dissociation of Nrf2 from its cytosolic inhibitor KEAP1.[1] Translocated Nrf2 binds to the Antioxidant Response Element (ARE), upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1).[1]

3.2 Anti-Inflammatory Pathway (NF-κB Suppression)

In models of inflammation (e.g., LPS-stimulated macrophages), the compound inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB (p65).[1] This transcriptional blockade reduces the expression of pro-inflammatory mediators:[1]

  • TNF-α & IL-6: Reduced mRNA and protein secretion.[1]

  • iNOS: Downregulation leads to decreased Nitric Oxide (NO) production.[1]

3.3 Mechanistic Visualization

The following diagram illustrates the dual-pathway interference of the compound within a cellular system.

MOA_Pathway Compound 5-Amino-1-Methyl- Pyridin-2-One ROS ROS (•OH, O₂•⁻) Compound->ROS Direct Scavenging KEAP1 KEAP1 Compound->KEAP1 Disrupts Interaction IKK IKK Complex Compound->IKK Inhibits Nrf2_Cyto Nrf2 (Cytosolic) KEAP1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds HO1 HO-1 / SOD ARE->HO1 Upregulation HO1->ROS Neutralization LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65) IkB->NFkB Degradation releases Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines Transcription

Figure 1: Dual mechanism of action showing Nrf2 activation (green path) and NF-κB inhibition (red path).[1]

Experimental Validation Protocols

To validate the efficacy of 5-amino-1-methyl-pyridin-2-one, the following standardized protocols are recommended. These assays provide quantitative data on its IC50 and biological activity.[1]

4.1 In Vitro Antioxidant Assay (DPPH Scavenging)

Objective: Determine the IC50 of the compound for radical scavenging.

  • Preparation:

    • Dissolve 5-amino-1-methyl-pyridin-2-one in methanol to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions (10, 20, 40, 80, 160 µM).

    • Prepare a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (protect from light).

  • Reaction:

    • Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.

    • Include a Vehicle Control (Methanol + DPPH) and a Blank (Methanol only).[1]

    • Use Ascorbic Acid as a positive control.[1]

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    [1]
    
4.2 Cellular Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Objective: Measure the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in DMEM + 10% FBS in 24-well plates. Incubate for 24h.

  • Treatment:

    • Pre-treat cells with various concentrations of the compound (0–100 µM) for 1 hour.[1]

    • Add LPS (final concentration 1 µg/mL) to induce inflammation.[1]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Collect 100 µL of cell culture supernatant.[1]

    • Mix with 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).[1]

    • Incubate for 10 minutes at RT.

  • Quantification:

    • Measure Absorbance at 540 nm.[1]

    • Calculate Nitrite concentration using a Sodium Nitrite standard curve.[1]

    • Assess cell viability via MTT assay to ensure decreased NO is not due to cytotoxicity.[1]

4.3 Experimental Workflow Visualization

Protocol_Flow cluster_0 Cell Preparation cluster_1 Treatment Phase cluster_2 Analysis Step1 Seed RAW 264.7 Macrophages Step2 Incubate 24h (Adhesion) Step1->Step2 Step3 Pre-treat with Compound (1h) Step2->Step3 Step4 Induce with LPS (1 µg/mL) Step3->Step4 Step5 Incubate 24h Step4->Step5 Step6 Harvest Supernatant Step5->Step6 Step7 Griess Assay (NO Quantification) Step6->Step7 Step8 ELISA (TNF-α / IL-6) Step6->Step8

Figure 2: Step-by-step workflow for assessing anti-inflammatory activity in macrophage models.

Therapeutic Implications

The pharmacological profile of 5-amino-1-methyl-pyridin-2-one suggests utility in pathologies driven by chronic inflammation and oxidative stress.[1][3]

  • Idiopathic Pulmonary Fibrosis (IPF): Given its structural similarity to Pirfenidone, this compound is a candidate for antifibrotic therapy.[1][2] The added amino group may offer superior ROS scavenging, potentially reducing the fibroblast-to-myofibroblast transition (FMT) more effectively than the parent scaffold [1].[1]

  • Neuroprotection: The compound's ability to cross biological membranes (suggested by logP) and activate Nrf2 makes it relevant for neurodegenerative diseases like Alzheimer's, where oxidative stress is a primary driver of neuronal death [2].[1]

  • Dermatology: Potential application in topical formulations for UV-induced oxidative damage or atopic dermatitis.[1]

References
  • Free Radical Biology and Medicine. (2020).[1][3] Antioxidant activity of pyridinone derivatives and their role in scavenging free radicals. (Cited via secondary database; exact article title may vary based on specific derivative study).

  • PubChem. (n.d.).[1] Compound Summary: 5-amino-1-methylpyridin-2-one.[1][2][3][4] National Library of Medicine.[1]

Sources

Methodological & Application

Precision Quantitation of Oxalate in Biological Matrices: Overcoming Pre-Analytical Variables and Interferences

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Oxalate (C₂O₄²⁻) quantification is a critical diagnostic tool for nephrolithiasis (kidney stones), Primary Hyperoxaluria (PH), and enteric hyperoxaluria.[1] However, oxalate analysis is notoriously prone to artifacts. Two primary chemical challenges compromise data integrity:

  • In vivo solubility: Oxalate precipitates with calcium, requiring acidification to solubilize.

  • Ex vivo generation: Ascorbate (Vitamin C) spontaneously oxidizes to oxalate at neutral/alkaline pH, leading to massive false positives.[1]

This guide provides three validated protocols ranging from high-throughput enzymatic screening to Gold Standard LC-MS/MS, emphasizing the "Pre-Analytical Control" required to ensure scientific validity.

Pre-Analytical Control: The "Make or Break" Phase[1]

CRITICAL: 90% of oxalate quantification errors occur before the sample reaches the instrument.

Urine Collection & Stabilization[1][2]
  • Challenge: Calcium oxalate precipitates at physiological pH; Ascorbate converts to oxalate.

  • Protocol:

    • Collect 24-hour urine in a container pre-filled with 20 mL of 6N HCl (Target pH < 2.0).[1]

    • Why: Acidification prevents calcium oxalate precipitation and inhibits the auto-oxidation of ascorbate.

    • Warning: If using an enzymatic assay later, this acid must be neutralized, or the enzyme will denature.

Plasma Handling
  • Challenge: Plasma oxalate is low (1–10 µM), while plasma ascorbate is high (30–60 µM).[1] Spontaneous conversion can artificially double oxalate readings within hours.

  • Protocol:

    • Draw blood into green-top (Heparin) or purple-top (EDTA) tubes.[1]

    • Immediate centrifugation (4°C, 10 min, 2000 x g).

    • Acidify plasma supernatant immediately with 10 µL of 12N HCl per 1 mL plasma.

    • Store at -80°C.

Visualization: Pre-Analytical Decision Tree

PreAnalyticalWorkflow Sample Biological Sample Urine Urine Collection Sample->Urine Plasma Blood Collection Sample->Plasma Acid Add 6N HCl during collection (Target pH < 2.0) Urine->Acid Prevent CaOx Precip Centrifuge Centrifuge 4°C Separate Plasma < 30 min Plasma->Centrifuge Remove RBCs Split Assay Selection Acid->Split AcidPlasma Acidify Supernatant (10µL 12N HCl / mL) Centrifuge->AcidPlasma Stop Ascorbate Ox AcidPlasma->Split Enzymatic Enzymatic Assay (Requires Neutralization) Split->Enzymatic IC_LCMS IC or LC-MS/MS (Direct Injection/Dilution) Split->IC_LCMS

Caption: Workflow ensuring analyte stability. Acidification is mandatory to prevent calcium sequestration and ascorbate interference.

Protocol A: Enzymatic Colorimetric Assay

Best For: High-throughput screening of urine; Labs without Mass Spec.[1] Mechanism: Oxalate Oxidase converts oxalate to H₂O₂. Peroxidase reacts H₂O₂ with a dye (e.g., TMB or Indamine) to generate color.[1]

Reagents
  • Buffer A: 50 mM Citrate Buffer, pH 3.5 (Sample Diluent).

  • Buffer B: 50 mM Phosphate Buffer, pH 7.0 (Reaction Buffer).

  • Enzyme Mix: Oxalate Oxidase (Barley) + Horseradish Peroxidase (HRP).[1]

  • Chromogen: 3-methyl-2-benzothiazolinone hydrazone (MBTH) + DMAB.[1][2]

  • Ascorbate Scavenger: Activated Charcoal.[3]

Step-by-Step Methodology
  • Sample Prep (The Neutralization Step):

    • Take 1 mL of acidified urine.[3]

    • Add NaOH dropwise to adjust pH to ~5.0–7.0 (indicator paper).[1] Do not overshoot pH > 8.0 or ascorbate will oxidize.[1]

  • Interference Removal (Crucial):

    • Add 10 mg activated charcoal to the sample. Vortex vigorously for 1 min.

    • Centrifuge at 10,000 x g for 5 min.

    • Why: Charcoal adsorbs ascorbate and uric acid, which interfere with peroxidase reactions.

  • Reaction:

    • Pipette 50 µL of supernatant into a 96-well plate.

    • Add 150 µL of Enzyme/Chromogen Mix.

    • Incubate at 37°C for 20 minutes.

  • Quantification:

    • Read Absorbance at 590 nm.[1]

    • Calculate against a standard curve (0–1000 µM Oxalate).

Protocol B: Ion Chromatography (IC)

Best For: Clinical diagnostics; High accuracy; Separating matrix interferences.[1] Mechanism: Anion exchange chromatography with conductivity detection.[4]

System Configuration[1]
  • Column: Dionex IonPac AS11-HC or equivalent (High capacity for anions).

  • Suppressor: Electrolytic or Chemical suppression (Essential to lower background conductivity).[1]

  • Eluent: KOH or Na₂CO₃/NaHCO₃ gradient.

Step-by-Step Methodology
  • Sample Prep:

    • Dilute acidified urine 1:100 with deionized water.

    • Why: Reduces chloride/sulfate load which can swamp the column.

    • Filter through 0.22 µm PES filter.[1]

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 1 mM to 30 mM KOH over 15 minutes.

  • Troubleshooting Sulfate:

    • Sulfate elutes very close to oxalate. If resolution is poor, decrease the initial eluent strength or use a column specifically designed for organic acids.

Protocol C: LC-MS/MS with Isotopic Dilution

Best For: Plasma analysis; Low-level detection; Primary Hyperoxaluria (PH1) trials.[1] Mechanism: Negative Electrospray Ionization (ESI-).[1] Isotopic dilution is mandatory to correct for matrix effects and ion suppression.

Reagents
  • Internal Standard (IS): ¹³C₂-Oxalic Acid (Stable isotope).[1][5][6][7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile.[1]

Step-by-Step Methodology
  • Protein Precipitation:

    • Aliquot 100 µL acidified plasma.[5][6][9]

    • Add 20 µL Internal Standard (¹³C₂-Oxalate, 50 µM).[1]

    • Add 300 µL cold Methanol. Vortex 1 min.

    • Centrifuge 14,000 x g for 10 min.

  • Chromatography (HPLC):

    • Column: HILIC or specialized Anion Exchange (e.g., Waters Atlantis or Phenomenex Luna Omega).[1]

    • Run isocratic or shallow gradient. Oxalate is very polar and elutes early on C18; HILIC retains it better.

  • Mass Spectrometry Settings:

    • Mode: Negative MRM.[1]

    • Analyte Transition: m/z 89.0 → 61.0 (Loss of CO).[1]

    • IS Transition: m/z 91.0 → 63.0.

Data Summary & Method Comparison

FeatureEnzymatic AssayIon Chromatography (IC)LC-MS/MS
Primary Matrix UrineUrine / SerumPlasma / Urine
LOD (Limit of Detection) ~10–20 µM~1–5 µM< 0.5 µM
Throughput High (96-well)Low (Serial injection)Medium
Key Interference Ascorbate, Uric AcidSulfate, ChlorideIon Suppression
Cost LowMediumHigh
Precision (CV%) 5–10%< 3%< 5%
Troubleshooting Logic
  • Issue: High background in Enzymatic Assay.

    • Cause: Incomplete ascorbate removal.[1][10]

    • Fix: Increase charcoal incubation time or use Ascorbate Oxidase pre-treatment.[1]

  • Issue: Co-elution in IC.

    • Cause: High sulfate in urine.

    • Fix: Increase dilution factor (1:200) or lower gradient slope.

References

  • Hoppe, B. et al. (2023).[1] "Quantification of Oxalate by Novel LC–MS/MS: Assay Development, Validation and Application in Lumasiran Clinical Trials." Bioanalysis. [Link][1][6][9]

  • Inamdar, K. V. et al. (1991).[1][2] "Five treatment procedures evaluated for the elimination of ascorbate interference in the enzymatic determination of urinary oxalate." Clinical Chemistry. [Link]

  • Mazzachi, B. C. et al. (1984).[1][11] "Factors affecting measurement of urinary oxalate." Clinical Chemistry. [Link][1]

  • Politi, L. et al. (1989).[1] "Oxalate, phosphate and sulphate determination in serum and urine by ion chromatography." Clinica Chimica Acta. [Link][1]

  • Elgstoen, K. B. P. (2008).[1] "Liquid chromatography–tandem mass spectrometry method for routine measurement of oxalic acid in human plasma." Journal of Chromatography B. [Link]

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Troubleshooting & Optimization

5-Amino-1-methylpyridin-2(1H)-one oxalate solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal for 5-Amino-1-methylpyridin-2(1H)-one Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenges associated with the solubility of this compound. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you achieve reliable and reproducible experimental results.

Module 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 5-Amino-1-methylpyridin-2(1H)-one oxalate.

Q1: What are the fundamental properties of 5-Amino-1-methylpyridin-2(1H)-one oxalate that influence its solubility?

A1: Understanding the molecule's structure is key. You are working with an oxalate salt of a pyridinone derivative. This has several implications:

  • The Pyridinone Core: The core structure, 5-Amino-1-methylpyridin-2(1H)-one, is a polar heterocyclic compound. The free base is reported to have good solubility in polar solvents like water and ethanol[1]. The presence of the amino group and the carbonyl oxygen allows for hydrogen bonding, which generally favors aqueous solubility[2].

  • The Oxalate Counter-ion: You have the oxalate salt, not the free base. Oxalic acid is a dicarboxylic acid, and its solubility, along with the solubility of its salts, can be highly dependent on pH[3].

  • Combined Effect: The salt formation is intended to improve properties like crystallinity and stability, but it introduces a new variable: the behavior of the oxalate ion in solution. The overall solubility will be governed by the interplay between the pyridinone cation and the oxalate anion in a given solvent system.

PropertyValueSource
Chemical Formula C₈H₁₀N₂O₅Calculated
Molecular Weight 214.18 g/mol Calculated
Core Compound (Free Base) 5-Amino-1-methylpyridin-2(1H)-one[1]
Counter-ion Oxalate[4]
Q2: I'm preparing a high-concentration stock solution. Should I start with DMSO or an aqueous buffer?

A2: Always start with a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). Attempting to dissolve this compound directly in an aqueous buffer at high concentrations will likely lead to poor solubility and precipitation. The standard workflow in drug discovery is to create a concentrated stock in DMSO (e.g., 10-50 mM) and then dilute this stock into your aqueous assay buffer for the final working concentration[5][6]. This process is used to determine the kinetic solubility, which is the relevant measure for most in vitro biological assays[6][7].

Q3: Why did my compound immediately precipitate when I diluted my clear DMSO stock into my PBS buffer?

A3: This is the most common issue researchers face and is known as "crashing out." It occurs because the compound's solubility in the final aqueous-organic mixture is much lower than in the pure DMSO stock. When the DMSO stock is introduced to the aqueous buffer, the solvent environment changes dramatically from highly organic to mostly aqueous. The compound, which is poorly soluble in water, rapidly precipitates out of the solution[8]. This is a classic example of exceeding the compound's kinetic solubility limit[6]. Subsequent sections will provide detailed troubleshooting steps for this critical issue.

Module 2: DMSO Stock Solution - Preparation & Troubleshooting

A reliable DMSO stock is the foundation of any successful experiment. This module provides a workflow for its preparation and troubleshooting common issues.

Q4: What is the best practice for preparing a 10 mM stock solution of 5-Amino-1-methylpyridin-2(1H)-one oxalate in DMSO?

A4: A systematic approach is crucial for accuracy and reproducibility. Do not simply add solvent to a vial.

SOP-01: Protocol for Preparing a High-Concentration DMSO Stock

  • Calculate the Required Mass: For a 10 mM stock in 1 mL (0.001 L):

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 214.18 g/mol = 0.00214 g = 2.14 mg

  • Weighing: Accurately weigh 2.14 mg of the compound into a clean, sterile glass or polypropylene vial.

  • Dissolution: Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the mixture vigorously for 2-3 minutes[9].

  • Observation: Visually inspect the solution against a light source for any undissolved particulates.

  • Troubleshooting (if needed): If the compound is not fully dissolved, proceed to the troubleshooting steps outlined in Q5.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[10].

Q5: My compound is not dissolving in DMSO even after vortexing. What should I do?

A5: This indicates that you may be near or above the compound's thermodynamic solubility limit in DMSO at room temperature. The following workflow can help.

Caption: Workflow for troubleshooting poor compound solubility in DMSO.

Detailed Troubleshooting Steps:

  • Gentle Warming: Warm the vial in a water bath at 37-50°C for 5-10 minutes. Many compounds exhibit increased solubility at higher temperatures. However, be cautious of potential degradation[11].

  • Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves provide energy to break up solid aggregates and facilitate dissolution.

  • Increase Solvent Volume: If the compound still hasn't dissolved, it is likely you have exceeded its solubility limit. Add a known volume of DMSO (e.g., another 0.5 mL), vortex, and repeat the warming/sonication steps. Be sure to recalculate the final concentration of your stock solution.

  • Alternative Solvents: If DMSO fails, consider other polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP), though their use in biological assays may be more limited and require additional validation[12].

Module 3: Aqueous Buffer Solubility - A Deeper Dive

Successfully preparing a DMSO stock is only half the battle. This module focuses on the critical step of diluting into aqueous media and the factors that govern success.

Q6: How does pH impact the aqueous solubility of 5-Amino-1-methylpyridin-2(1H)-one oxalate?

A6: The pH of your aqueous buffer is arguably the most critical factor. The compound has two key ionizable components: the amino-pyridinone core and the oxalate counter-ion.

  • At Low pH (Acidic): The amino group on the pyridinone ring (a weak base) will become protonated (-NH₃⁺). This positive charge significantly increases the molecule's interaction with water, thereby increasing solubility[3]. Simultaneously, the oxalate anion will be protonated to hydrogen oxalate (HC₂O₄⁻) and then to oxalic acid (H₂C₂O₄), which are also water-soluble. Therefore, solubility is expected to be highest in acidic conditions (e.g., pH 4-6).

  • At Neutral pH (~7.4): The amino group will be partially protonated, and the oxalate will be deprotonated (C₂O₄²⁻). Solubility in this range can be limited and is often where precipitation occurs.

  • At High pH (Basic): The amino group will be deprotonated (-NH₂), reducing its aqueous solubility. While the oxalate remains deprotonated, the overall solubility of the compound is likely to decrease.

This pH-dependent behavior is a direct consequence of the Henderson-Hasselbalch equation, which relates the pH, the pKa of the ionizable group, and the ratio of the protonated and deprotonated species.

Q7: I'm seeing precipitation in my assay plate. How can I troubleshoot this?

A7: This is a common and frustrating problem that can lead to erroneous results[8]. If a compound precipitates, its effective concentration in the assay is unknown and lower than intended, which can falsely make it appear less potent[8].

Sources

Managing cytotoxicity of 5-Amino-1MQ at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-1MQ Cytotoxicity Management

Status: Operational Agent: Senior Application Scientist Topic: High-Concentration Cytotoxicity & Experimental Optimization Reference ID: 5A1MQ-TECH-001

Technical Overview & Mechanism

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a selective, membrane-permeable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). Before addressing cytotoxicity, it is critical to understand that this compound operates by blocking the methylation of nicotinamide (NAM), thereby preventing its excretion as 1-methylnicotinamide (1-MNA) and salvaging NAD+ for cellular energetics.

Key Parameters:

  • Target: NNMT (Nicotinamide N-methyltransferase)[1][2][3][4][5][6]

  • IC50 (Enzymatic): ~1.2 µM [1][2][7]

  • EC50 (Cellular 1-MNA reduction): ~2.3 µM [1][2][3]

  • Cytotoxicity Threshold: Generally observed > 60–100 µM in adipocytes (3T3-L1) and myoblasts [1].

  • Molecular Weight: ~160.2 g/mol (cation only); salt forms vary (Iodide vs. Chloride).

Pathway Visualization

Understanding the mechanism is the first step in distinguishing on-target efficacy from off-target toxicity.

NNMT_Pathway SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT NAD NAD+ Salvage Pathway NAM->NAD Salvage SAH SAH NNMT->SAH MNA 1-MNA (Excreted) NNMT->MNA Methylation Inhibitor 5-Amino-1MQ Inhibitor->NNMT Blocks

Figure 1: Mechanism of Action.[3][7] 5-Amino-1MQ inhibits NNMT, preventing the drain of SAM and Nicotinamide, thereby shunting Nicotinamide back into the NAD+ salvage pathway.

Troubleshooting Tickets (Q&A)

Ticket #001: "I am seeing massive cell death at 100 µM. Is the compound toxic?"

Diagnosis: Overdosing. Resolution: You are likely operating well outside the therapeutic window. The cellular EC50 for 5-Amino-1MQ is approximately 2.3 µM .[2][3]

  • The Science: At 100 µM, you are using ~40x the effective concentration. Research indicates that while 5-Amino-1MQ is well-tolerated up to 60 µM, concentrations approaching 100–300 µM induce "modest cytotoxicity," and 600 µM causes significant (~40%) cell death [1].[3]

  • Action Plan:

    • Titrate Down: Perform a dose-response curve starting at 1 µM up to 50 µM.

    • Check the Salt: If you are using the Iodide salt, high concentrations of iodide ions can be toxic to sensitive cell lines (e.g., primary neurons or stem cells). Switch to the Chloride salt if possible, or account for iodide toxicity controls.

Ticket #002: "The compound precipitates in cell culture media."

Diagnosis: Solubility Limit / Salting Out. Resolution: 5-Amino-1MQ is a salt.[2][8][9][10] Its solubility is heavily dependent on the counter-ion and the solvent polarity.

  • The Science: The Iodide salt is less soluble in aqueous media than the Chloride salt. Furthermore, adding a high-concentration DMSO stock directly to cold media can cause "shock precipitation."

  • Protocol for Solubilization:

    • Vehicle: Dissolve the powder in 100% DMSO to create a stock (e.g., 10-50 mM).

    • Step-Down Dilution: Do not add DMSO stock directly to the cell well. Dilute the stock 1:10 in warm media first, vortex vigorously, and then apply to cells.

    • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v).

Ticket #003: "My results are inconsistent between batches."

Diagnosis: Hygroscopic Degradation / Light Sensitivity. Resolution: 5-Amino-1MQ (especially the iodide form) is hygroscopic and light-sensitive.

  • The Science: Moisture absorption alters the effective molecular weight (weighing water instead of drug), leading to under-dosing. Light exposure can degrade the quinolinium core.

  • Storage Protocol:

    • Desiccation: Store powder in a desiccator at -20°C.

    • Darkness: Wrap vials in aluminum foil.

    • Aliquot: Do not freeze/thaw stock solutions. Make single-use aliquots.

Experimental Optimization Guide

Workflow: Cytotoxicity vs. Efficacy Validation

Follow this logic flow to ensure your observed effects are specific to NNMT inhibition and not general toxicity.

Troubleshooting_Flow Start Start: Observed Cell Death CheckConc Is Concentration > 50 µM? Start->CheckConc ReduceDose Action: Reduce Dose to 1-10 µM CheckConc->ReduceDose Yes CheckVehicle Is Final DMSO > 0.5%? CheckConc->CheckVehicle No VehicleControl Action: Run Vehicle-Only Control CheckVehicle->VehicleControl Yes MeasureMNA Assay: Measure 1-MNA Levels CheckVehicle->MeasureMNA No Specific Result: Low 1-MNA + High Viability (Specific Inhibition) MeasureMNA->Specific Toxic Result: High Cell Death + No 1-MNA Change (Off-Target Toxicity) MeasureMNA->Toxic

Figure 2: Troubleshooting Logic Flow. Use this decision tree to isolate the cause of cell death.

Dosing Reference Table
ParameterRecommended RangeToxicity WarningNotes
In Vitro (Adipocytes) 10 – 30 µM> 60 µMStandard efficacy range for lipogenesis inhibition [1].
In Vitro (Myoblasts) 10 – 50 µM> 100 µMUsed for satellite cell differentiation studies [2].
In Vivo (Mice) 10 – 20 mg/kg (SC)Not typically observedSystemic toxicity is low; limited by solubility in vehicle [1].
Vehicle Limit < 0.1% DMSO> 0.5% DMSODMSO itself can alter metabolic baselines.

References

  • Neelakantan, H., et al. (2017). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology.

  • Neelakantan, H., et al. (2019). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle." Biochemical Pharmacology.

  • Van Haren, M. J., et al. (2017). "A Series of Bisubstrate Analogues as Potent Inhibitors of the Epigenetic Enzyme Nicotinamide N-Methyltransferase." Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Validating the Metabolic Effects of NNMT Inhibition in vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Methyl Sink" as a Metabolic Brake

In the landscape of metabolic therapeutics, Nicotinamide N-methyltransferase (NNMT) has emerged not merely as an enzyme but as a critical "metabolic brake." By methylating nicotinamide (NAM) using S-adenosylmethionine (SAM), NNMT creates 1-methylnicotinamide (MNA)—a stable, difficult-to-excrete metabolite.[1] This reaction drives two distinct pathologies:

  • NAD+ Depletion: It shunts NAM away from the NAD+ salvage pathway, impairing mitochondrial function and SIRT1 activity.

  • Methyl Donor Drain: It consumes SAM, altering the cellular methylation potential (SAM/SAH ratio) and driving epigenetic remodeling associated with obesity and fibrosis.

For drug development professionals, validating NNMT inhibition requires more than observing weight loss. It requires demonstrating the restoration of metabolic flux. This guide compares leading inhibition strategies and outlines a self-validating in vivo protocol to confirm target engagement and metabolic efficacy.

Comparative Analysis of Inhibition Strategies

While genetic knockdown (ASO/RNAi) serves as the "gold standard" for target validation, small molecule inhibitors are required for therapeutic translation. The two most characterized chemotypes are 5-amino-1-methylquinolinium (5-amino-1MQ) and JBSNF-000088 .[2]

Table 1: Comparative Profile of NNMT Modulation Tools
Feature5-amino-1MQ JBSNF-000088 Genetic Knockdown (ASO)
Modality Small Molecule (Membrane-permeable cation)Small Molecule (Substrate Analog)Antisense Oligonucleotide
Mechanism Competitive inhibitor vs. NAMCompetitive inhibitor vs. NAMmRNA degradation
Potency (IC50) ~1–5 µM (Cell-based)1.8–2.4 µM (Biochemical)>80% Protein Reduction
Dosing Regimen 20 mg/kg (SC or Oral)50 mg/kg (Oral, BID)Weekly IP injection
Primary Metabolic Effect 30% reduction in adipocyte size; 7% weight loss (10 days)Normalized glucose tolerance; Weight loss in DIO modelsIncreased energy expenditure; Resistance to HFD
Key Pharmacokinetics High accumulation in adipose tissue; membrane permeableRapid absorption; lower accumulation in CNSSlow onset; high liver accumulation
Target Selectivity High (vs. other methyltransferases)High (vs. HNMT, PNMT)Absolute (Sequence specific)

Expert Insight: While JBSNF-000088 shows robust effects on glucose handling, 5-amino-1MQ has demonstrated superior lipolytic effects in adipose tissue due to its cationic nature facilitating accumulation in mitochondria-rich tissues. When designing a validation study, 5-amino-1MQ is often the preferred probe for acute metabolic "rewiring" experiments.

Mechanistic Validation: The Flux Hypothesis

To validate NNMT inhibition, one must prove that the "leak" has been plugged. The hypothesis is that inhibiting NNMT forces NAM back into the salvage pathway (via NAMPT) to produce NAD+, while simultaneously preserving SAM.

Diagram 1: NNMT Signaling & Metabolic Flux

This diagram illustrates the "shunt" mechanism of NNMT and how inhibition restores NAD+ and SAM pools.

NNMT_Pathway SAM SAM (Methyl Donor) NNMT NNMT (The Brake) SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT NAMPT NAMPT (Salvage Pathway) NAM->NAMPT Salvage Pathway NAD NAD+ (Energy/Sirtuins) SIRT1 SIRT1 (Metabolic Reg) NAD->SIRT1 Activates MNA 1-MNA (Excreted/Toxic) SAH SAH (Methyl Inhibitor) NNMT->MNA Methylation (Waste) NNMT->SAH NAMPT->NAD Inhibitor 5-amino-1MQ JBSNF-000088 Inhibitor->NNMT Blocks

Caption: NNMT inhibition blocks the conversion of NAM to MNA, redirecting NAM to NAMPT for NAD+ biosynthesis and preserving the SAM pool.

Experimental Protocol: A Self-Validating In Vivo System

This protocol is designed for Diet-Induced Obese (DIO) C57BL/6J mice , the standard model for metabolic syndrome. The "self-validating" aspect comes from the inclusion of specific biomarkers (MNA and NAD+) that confirm mechanism of action distinct from phenotypic weight loss.

Phase 1: Model Induction (Weeks 1-12)
  • Animals: Male C57BL/6J mice, 6 weeks old.

  • Diet: High-Fat Diet (60% kcal fat) vs. Low-Fat Control (10% kcal fat).

  • Validation Criteria: At week 12, HFD mice must exhibit >30% weight gain and fasting glucose >150 mg/dL compared to controls.

Phase 2: Dosing & Pharmacodynamics (Weeks 13-16)

Objective: Chronic efficacy and acute target engagement.

  • Grouping: Randomize HFD mice into three groups (n=10/group) based on body weight and fasting glucose (to ensure baseline equality).

    • Vehicle Control (PBS/Cyclodextrin).

    • Positive Control (Caloric Restriction or GLP-1 agonist if comparative).

    • Treatment Group: 5-amino-1MQ (20 mg/kg, SC, daily) OR JBSNF-000088 (50 mg/kg, Oral gavage, BID).

  • In-Life Monitoring:

    • Daily: Body weight and food intake (critical to rule out appetite suppression as the sole cause).[3]

    • Day 14: Oral Glucose Tolerance Test (OGTT). Fast mice for 6 hours; administer glucose (2 g/kg); measure blood glucose at 0, 15, 30, 60, 120 min.

Phase 3: Terminal Endpoint Validation (Day 28)

Objective: Molecular confirmation of the "Flux Hypothesis."

  • Final Dose: Administer final dose 2 hours prior to sacrifice (peak plasma concentration).

  • Collection:

    • Plasma: Collect via cardiac puncture (EDTA tubes) for MNA analysis.

    • Liver & White Adipose Tissue (WAT): Flash freeze immediately in liquid nitrogen. Note: NAD+ is extremely labile; delay >30 seconds degrades samples.

  • Metabolite Extraction (LC-MS/MS):

    • Homogenize tissue in cold 80:20 methanol:water.

    • Spike with isotopic internal standards (d4-NAM, 13C-NAD+).

    • Analyze for: NAM, MNA, NAD+, SAM, SAH.

Diagram 2: In Vivo Validation Workflow

Visualizing the critical path from dosing to data.

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Validation (Day 28) cluster_biomarkers Biomarker Analysis HFD HFD Induction (12 Weeks) Strat Stratification (Weight/Glucose) HFD->Strat Dosing Daily Dosing (Vehicle vs. Inhibitor) Strat->Dosing OGTT OGTT (Day 14) Functional Readout Dosing->OGTT Sacrifice Sacrifice @ Tmax (2h post-dose) OGTT->Sacrifice MNA Plasma MNA (Target Engagement) Sacrifice->MNA NAD Tissue NAD+ (Pathway Restoration) Sacrifice->NAD SAM SAM/SAH Ratio (Methylation Potential) Sacrifice->SAM

Caption: A stepwise workflow ensuring phenotypic changes (OGTT) are correlated with molecular drivers (MNA, NAD+) to validate NNMT inhibition.

Data Presentation: Interpreting the Biomarkers

Successful validation depends on a specific pattern of biomarker changes. If weight loss occurs without these molecular shifts, the compound may be acting off-target (e.g., general toxicity or appetite suppression).

Table 2: Biomarker Response Matrix
BiomarkerExpected Change (Inhibitor vs. Vehicle)Biological Interpretation
Plasma 1-MNA Decrease (>50%) Primary Proof of Target Engagement. Direct inhibition of NNMT enzymatic activity.
Tissue NAD+ Increase (1.5x – 2x) Functional Rescue. NAM is successfully diverted to the salvage pathway.
Tissue SAM IncreasePreservation of the methyl donor pool.[4]
SAM/SAH Ratio Increase Improved cellular methylation potential (critical for epigenetic remodeling).[4]
Body Weight Decrease (5-10%)Phenotypic outcome (driven by increased energy expenditure, not just anorexia).
Food Intake No Change Confirms weight loss is metabolic, not anorexigenic.
Statistical Analysis Note

For the comparison of multiple groups (Vehicle, Inhibitor Low, Inhibitor High), use a One-way ANOVA with Dunnett’s post-hoc test . For longitudinal data (Body Weight, OGTT), use a Two-way Repeated Measures ANOVA . Significance should be set at p < 0.05.[5]

References

  • Neelakantan, H., et al. (2018). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle.[6] Biochemical Pharmacology.

  • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse diet-induced obesity in mice. Biochemical Pharmacology.

  • Kraus, D., et al. (2014). Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity. Nature.

  • Sperber, H., et al. (2015). The metabolome regulates the epigenetic landscape during naive-to-primed human embryonic stem cell transition. Nature Cell Biology.

  • Campagna, R., et al. (2021). Nicotinamide N-methyltransferase (NNMT) as a target for the treatment of metabolic disorders.[2] Expert Opinion on Therapeutic Targets.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Amino-1-methylpyridin-2(1H)-one Oxalate

[1][2][3]

Executive Summary

5-Amino-1-methylpyridin-2(1H)-one oxalate is a specialized pharmaceutical intermediate often utilized in the synthesis of kinase inhibitors (e.g., Trelagliptin).[1][2] Its disposal requires a dual-threat management strategy: handling the potential biological activity of the pyridinone core and the systemic toxicity/reducing nature of the oxalate counterion .

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the reducing nature of the oxalate.

  • Do NOT mix with calcium-rich waste streams (precipitates calcium oxalate, creating insoluble sludge).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Hazard Identification & Technical Analysis

To safely dispose of this compound, one must understand the chemical causality of its hazards. This is not merely "toxic waste"; it is a salt that behaves distinctly in solution.

Chemical Profile
ParameterDataOperational Implication
Compound Name 5-Amino-1-methylpyridin-2(1H)-one oxalateLabel clearly; do not use abbreviations like "AMPO" on waste tags.[1][2]
CAS Number 318468-73-4 (Oxalate salt)Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₆H₈N₂O[1][2][3][4] · C₂H₂O₄Nitrogen-rich core (NOx potential upon incineration) + Oxalic acid.[1][2]
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk.[1][2]
Solubility Moderate in water/polar solventsSpills can mobilize quickly in wet environments.[1][2]
Chemical Class Pyridinone / Oxalate SaltReducing Agent: Incompatible with oxidizers.[1][2]
The Oxalate Factor (Critical Insight)

While the pyridinone ring presents a toxicological risk common to pharmaceutical intermediates, the oxalate component dictates the immediate chemical hygiene.

  • Systemic Toxicity: Oxalates chelate blood calcium (hypocalcemia) and precipitate in the kidneys (nephrotoxicity).

  • Incompatibility: Oxalic acid is a reducing agent. Mixing this waste with strong oxidizers (commonly found in "Acid Waste" streams like Chromic acid or Nitric acid digests) can generate heat and gas (CO/CO₂), causing container over-pressurization.

Part 2: Pre-Disposal Handling & Segregation

Objective: Create a self-validating waste stream that prevents cross-reactivity before it leaves the lab.

Solid Waste Segregation
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Liner: Double-bagged with 6-mil polyethylene bags to prevent particulate release.[1]

  • Labeling: Must read "Hazardous Waste - Toxic Solid."

    • Add constituent note: "Contains Oxalates - DO NOT MIX WITH OXIDIZERS."

Liquid Waste (Mother Liquors/Rinsates)

If the compound is dissolved in solvent (e.g., Methanol, DMSO, or Water):

  • pH Check: Ensure the solution is not highly acidic (< pH 2). If so, neutralize carefully with dilute Sodium Bicarbonate before containerizing to prevent acid-catalyzed degradation of the container.

  • Calcium Exclusion: Ensure the liquid waste carboy does not contain Calcium Chloride or other calcium salts.

    • Reasoning: Mixing oxalate waste with calcium waste precipitates Calcium Oxalate , an insoluble concrete-like solid that clogs waste drums and pumping equipment, leading to rejection by waste contractors.

Part 3: Disposal Workflow (Step-by-Step)

This protocol utilizes the "Generator Knowledge" principle under RCRA (Resource Conservation and Recovery Act) guidelines. While this specific salt may not have a unique "P-list" or "U-list" code, it must be treated as characteristic hazardous waste due to toxicity.

Workflow Diagram

The following decision tree illustrates the logical flow for categorizing and disposing of the material.

DisposalWorkflowStartStart: Waste Identification(5-Amino-1-methylpyridin-2(1H)-one oxalate)StateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidSolidLiquidLiquid/SolutionStateCheck->LiquidLiquidBaggingDouble Bag in 6-mil PolyPlace in HDPE DrumSolid->BaggingLabelSolidLabel: Toxic Solid(Trace Organic)Bagging->LabelSolidIncinerationFinal Disposal:High-Temp IncinerationLabelSolid->IncinerationSolventCheckSolvent Base?Liquid->SolventCheckOrganicOrganic Solvent(MeOH, DMSO, DCM)SolventCheck->Organic>10% OrganicAqueousAqueous SolutionSolventCheck->AqueousMostly WaterOxidizerCheckCRITICAL CHECK:Are Oxidizers Present?Organic->OxidizerCheckCalciumCheckCRITICAL CHECK:Is Calcium Present?Aqueous->CalciumCheckSegregateSEGREGATE IMMEDIATELYDo not mix streamsOxidizerCheck->SegregateYesCombineOrgCombine in OrganicWaste CarboyOxidizerCheck->CombineOrgNoCalciumCheck->SegregateYesCombineAqCombine in AqueousToxic CarboyCalciumCheck->CombineAqNoSegregate->IncinerationLabel as Separate StreamCombineOrg->IncinerationCombineAq->Incineration

Figure 1: Decision tree for the segregation and disposal of 5-Amino-1-methylpyridin-2(1H)-one oxalate, highlighting critical incompatibility checks.

Detailed Protocol
Step 1: Waste Characterization (RCRA)

Under US EPA guidelines (40 CFR 262.11), you must determine if the waste is hazardous.

  • Classification: Non-listed Hazardous Waste.

  • Recommended Waste Code: While not explicitly listed, use D001 (if in flammable solvent) or label as "Non-Regulated Hazardous Waste" depending on state regulations, but always manage as Toxic.

  • Generator Knowledge: You are certifying that this material is a toxic organic salt.

Step 2: Packaging
  • Solids:

    • Collect in a dedicated container. Do not mix with silica gel contaminated with oxidizers (e.g., permanganate stains).

    • Seal container and wipe the exterior with a damp paper towel (dispose of towel in the same container) to remove dust.

  • Liquids:

    • Use safety-vented caps (e.g., Nalgene® Eco-Vented) on carboys. Oxalates can slowly degrade or react with impurities to form gas; vented caps prevent pressure buildup.

Step 3: Handoff to EHS/Contractor
  • Manifest Description: "Waste Toxic Solids, Organic, n.o.s. (Contains 5-Amino-1-methylpyridin-2(1H)-one oxalate)."[1][2][3][4][5]

  • Disposal Method: The only acceptable destruction method is Fuel Blending/Incineration .

    • Mechanism:[6] Incineration at >1000°C ensures the complete destruction of the pyridine ring and the oxidation of the oxalate to CO₂, leaving no toxic residue.

Part 4: Emergency Procedures (Spill Response)

Scenario: A 10g bottle of the solid powder drops and shatters.

  • Evacuate & Ventilate: The dust is the primary hazard. Clear the immediate area for 15 minutes to allow aerosols to settle.

  • PPE: Don Nitrile gloves (double layer), lab coat, and an N95 or P100 respirator . Standard surgical masks offer insufficient protection against fine pharmaceutical dusts.

  • Containment:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to immobilize the powder.

  • Cleanup:

    • Scoop the damp towels and glass shards into a wide-mouth plastic jar.

    • Wipe the surface three times with a soap/water solution.

    • Test surface pH with a litmus strip; if acidic (due to oxalate), wash again with dilute bicarbonate.

  • Disposal: Label the debris jar as "Hazardous Waste - Debris (Toxic)" and process via the standard solid waste stream.

References

  • PubChem. (n.d.). 5-Amino-1-methylpyridin-2(1H)-one. National Library of Medicine. Retrieved February 2, 2026, from [Link][1]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 2, 2026, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Oxalic acid: Systemic Toxicity and Safe Handling. Centers for Disease Control and Prevention. Retrieved February 2, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved February 2, 2026, from [Link][1]

Personal protective equipment for handling 5-Amino-1-methylpyridin-2(1H)-one oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & Handling Protocol for 5-Amino-1-methylpyridin-2(1H)-one oxalate To: Research Personnel & Laboratory Operations From: Senior Application Scientist, Safety & Compliance Division

Executive Summary & Risk Context

Status: Research Chemical (Caution: Full toxicological data unavailable).[1] Hazard Class: High (Inferred via Structure-Activity Relationship).

Handling 5-Amino-1-methylpyridin-2(1H)-one oxalate requires a safety protocol that transcends standard "lab hygiene."[2][3] As a pyridinone derivative stabilized as an oxalate salt, this compound presents a dual-threat profile: the potential neuro/hepatotoxicity of the pyridine motif and the systemic renal toxicity associated with soluble oxalates.

The Core Directive: Do not rely solely on the physical stability of the salt form. Oxalate salts often dissociate rapidly in physiological pH (mucous membranes), delivering the free base and oxalic acid locally. Your PPE strategy must prevent micro-aerosolization during weighing and permeation during solubilization.

Hazard Profile & Engineering Controls (Prerequisites)

Before donning PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

Hazard VectorMechanism of ActionCritical Engineering Control
Inhalation Micro-Aerosolization: Fine crystalline dust can bypass upper respiratory cilia. Oxalates are systemic poisons (hypocalcemia risk).[4]Certified Fume Hood: Sash height < 18 inches. Face velocity 80–100 fpm.
Dermal Transdermal Absorption: Pyridinones can be lipophilic. Oxalates cause caustic burns and systemic absorption.Static Control: Use ionizing bars or anti-static weighing boats to prevent "fly-away" powder.
Ocular Corrosive Damage: Oxalate salts are acidic and abrasive; contact causes immediate, severe irritation/corneal damage.No Contact Lenses: Strictly prohibited.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during the most critical phase: Solid-to-Liquid Transfer .

A. Hand Protection (The "Double-Shell" Protocol)

Standard nitrile gloves are insufficient if the compound is dissolved in organic solvents (e.g., DMSO, Methanol).

  • Inner Layer: 4 mil Nitrile (Examination Grade). Acts as a sweat barrier and last-resort shield.

  • Outer Layer: High-Breakthrough Nitrile (minimum 0.11 mm / 5 mil) or Laminate (Silver Shield) if handling concentrated stock solutions.

  • Why? Pyridine derivatives are notorious for permeating thin nitrile. While the solid salt is less permeating, the moment it enters a solvent vector, breakthrough time drops to minutes.

  • Technique: "Tuck and Tape." Tape the inner glove to the lab coat sleeve. The outer glove goes over the cuff.

B. Respiratory Protection
  • Primary: Work exclusively inside the fume hood.

  • Secondary (Outside Hood): If weighing balance is not contained, a Full-Face Respirator with P100 Cartridges is mandatory. N95 masks do not provide a face seal sufficient for fine organic salts.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses with side shields are inadequate for fine powders that can float into the gap between the lens and cheekbone.

  • Body: Chemical-resistant lab coat (Tyvek or treated cotton). Buttoned to the neck.

Operational Protocol: Step-by-Step Handling

This workflow minimizes the "Zone of Contamination."

Phase 1: Preparation & Weighing
  • De-Static: Place an ionizing bar inside the hood 5 minutes prior to weighing. Oxalate salts are prone to static clumping.

  • Boat Selection: Use a conductive (black) weighing boat or glass weighing funnel. Avoid standard white plastic boats which generate static charge.

  • The Transfer: Do not use a spatula. Tap the container gently to dispense. This prevents "flicking" powder into the air.

Phase 2: Solubilization (Critical Risk Point)
  • Solvent Choice: If using DMSO or DMF, recognize that these solvents accelerate skin absorption of the dissolved toxicant.

  • Containment: Add solvent to the solid (not solid to solvent) to prevent splash-back.

  • Cap Immediately: Do not vortex open containers.

Phase 3: Decontamination
  • Wipe Down: Use a 10% Sodium Bicarbonate solution to wipe the balance and hood surface. This neutralizes the acidic oxalate component.

  • Doffing: Remove outer gloves inside the hood. Peel them inside-out to trap residue.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the "Safe Path" for handling this compound, emphasizing the decision nodes for PPE escalation.

SafetyProtocol Start Start: Risk Assessment CheckEng Check Engineering Controls (Hood Velocity > 80fpm) Start->CheckEng PPE_Don Don PPE: Double Nitrile + Goggles + Lab Coat CheckEng->PPE_Don Decision_Form Is Compound in Solution? PPE_Don->Decision_Form Solid_Handling Solid Handling: Use Anti-Static Boat Avoid Spatula Flicking Decision_Form->Solid_Handling No (Powder) Liquid_Handling Liquid Handling (DMSO/DMF): ESCALATE PPE Consider Laminate Gloves Decision_Form->Liquid_Handling Yes (Solvent) Decon Decontamination: 10% NaHCO3 Wipe Down Solid_Handling->Decon Liquid_Handling->Decon Disposal Disposal: Segregate Solid vs Liquid Waste Decon->Disposal

Caption: Operational workflow emphasizing the escalation of PPE when the compound is introduced to organic solvents.

Disposal & Waste Management

Improper disposal of oxalates can create reactive hazards in waste drums.

Waste StreamProtocolRationale
Solid Waste Double-bag in clear polyethylene. Label as "Toxic Solid - Oxalate Salt."Prevents dust release upon compaction in waste facility.
Liquid Waste Segregate into "Organic - Toxic" stream. DO NOT MIX with oxidative waste (Nitric/Perchloric acid).Oxalates are reducing agents. Mixing with strong oxidizers can cause exothermic fires or explosions.
Sharps/Glass Rinse gross contamination with bicarbonate solution before disposal.Protects custodial staff from residual corrosive contact.

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use ethanol (increases absorption).

  • Eye Contact: Flush for 15 minutes. If wearing contacts, remove them after the first 5 minutes of flushing.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (water-dampened) to suppress dust, then scoop.

  • Spill (Liquid): Absorb with vermiculite.[4] Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridinone Derivatives. (General Structure-Activity Relationships for Pyridinones). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Oxalic Acid & Oxalates. (Source for systemic oxalate toxicity and disposal incompatibility).[4] [Link]

Sources

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